Cy3-PEG2-SCO
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H61ClN4O5 |
|---|---|
Molecular Weight |
773.4 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |
InChI Key |
XLXIHWVRMCTGFF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of Cy3-PEG2-SCO
An in-depth guide to the structure, properties, and applications of Cy3-PEG2-SCO, tailored for researchers, scientists, and professionals in drug development. This document elucidates the molecule's architecture, provides key quantitative data, and outlines a standard experimental protocol for its use in bioconjugation.
Core Structure of this compound
This compound is a fluorescent labeling reagent comprised of three distinct chemical moieties: a Cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and an amine-reactive Sulfo-cyclooctyne (SCO) group. This molecule is designed for covalently attaching the bright and photostable Cy3 dye to biomolecules.
-
Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a fluorescent molecule characterized by a central fluorene ring structure.[1] It is known for its bright red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an indispensable tool for fluorescence microscopy, flow cytometry, and other detection methods.[1]
-
PEG2 Linker: The Cy3 dye is connected to the reactive group via a short spacer consisting of two repeating ethylene glycol units (PEG2).[3][4] This hydrophilic PEG linker serves multiple purposes in bioconjugation.[5] It increases the overall solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[6][7] Furthermore, the flexible chain acts as a spacer, minimizing steric hindrance between the dye and the target biomolecule, which helps preserve the biological activity of the labeled molecule.[5]
-
SCO (Sulfo-cyclooctyne) Group: The SCO moiety in this context is an amine-reactive functional group. While cyclooctynes are well-known for their use in copper-free "click chemistry" reactions with azides (a process called strain-promoted alkyne-azide cycloaddition or SPAAC), the this compound reagent is specifically designed to react with primary amino groups.[8][9][10] It carries a functional group that covalently binds to nucleophilic amines, such as the side chain of lysine residues in proteins or peptides.[3][4][11] This makes it a valuable tool for labeling antibodies and other proteins.
The overall architecture allows for the stable and specific attachment of a fluorescent reporter (Cy3) to a target molecule through a soluble, flexible linker.
Quantitative Data and Physicochemical Properties
The key properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C45H61ClN4O5 | [4][11] |
| Molecular Weight | 773.44 g/mol | [4][11] |
| Appearance | Solid | [12] |
| Excitation Maximum | ~555 nm | [2] |
| Emission Maximum | ~570 nm | [2] |
| Storage Conditions | Store at -20°C, keep away from direct sunlight | [3] |
| Shipping | Shipped with blue ice or at ambient temperature | [3] |
Experimental Protocols: Protein Labeling
The primary application of this compound is the covalent labeling of proteins and peptides. Below is a generalized protocol for labeling a protein containing accessible lysine residues.
Objective: To covalently conjugate this compound to a target protein.
Materials:
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound reagent.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.
Methodology:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Adjust the protein solution to a concentration of 1-10 mg/mL in a suitable reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
-
Calculate the molar excess of dye needed. A 10- to 20-fold molar excess of dye over the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Following incubation, remove the unreacted, hydrolyzed dye from the labeled protein conjugate.
-
Size-exclusion chromatography (e.g., a PD-10 desalting column) is a highly effective method. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.
-
Alternatively, dialysis can be performed against a suitable buffer (e.g., PBS) to remove the free dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).
-
Mandatory Visualizations
The following diagrams illustrate the structure and reaction workflow of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for protein labeling with this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 3. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 8. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. synaffix.com [synaffix.com]
- 11. immunomart.org [immunomart.org]
- 12. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]
An In-depth Technical Guide to the Mechanism and Application of Cy3-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, quantitative data, and experimental applications of Cy3-PEG2-SCO, a fluorescent probe widely utilized in bioconjugation.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.
The this compound molecule consists of three key components:
-
Cy3 (Cyanine 3): A fluorescent dye that allows for detection and quantification.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that improves solubility and reduces steric hindrance.
-
SCO (Cyclooctyne): A strained alkyne that is the reactive moiety.
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between the cyclooctyne (SCO) group and an azide (-N3) functional group. The driving force for this reaction is the significant ring strain of the eight-membered cyclooctyne ring. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and specifically with an azide-containing molecule under physiological conditions (neutral pH, aqueous environment, and ambient temperature). The product of this reaction is a stable triazole linkage.
It is a common misconception, perpetuated by some commercial suppliers, that the SCO group reacts with amines (such as the side chain of lysine). This is incorrect. The SCO moiety is specifically designed to react with azides via the SPAAC mechanism.
Signaling Pathway Diagram
Caption: The SPAAC mechanism of this compound with an azide-modified biomolecule.
Quantitative Data
The reaction kinetics of SPAAC are typically described by second-order rate constants. While specific kinetic data for the parent cyclooctyne (SCO) in this compound is not extensively published, the reactivity can be contextualized by comparing it to other commonly used cyclooctyne derivatives. The rate of reaction is influenced by the structure of the cyclooctyne, the nature of the azide, and the reaction conditions.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |
| Cyclooctyne (OCT) | ~0.002 - 0.01 | Benzyl Azide |
| Monofluorinated Cyclooctyne (MOFO) | ~0.04 | Benzyl Azide |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 | Benzyl Azide |
| Dibenzocyclooctyne (DIBO/DBCO) | ~0.1 - 0.9 | Benzyl Azide |
| Biarylazacyclooctynone (BARAC) | >1.0 | Benzyl Azide |
Note: These values are approximate and can vary depending on the specific azide, solvent, and temperature.
The relatively simple structure of the SCO in this compound suggests a reaction rate at the lower end of this spectrum, comparable to the parent cyclooctyne (OCT). However, it is still sufficiently reactive for most bioconjugation applications, particularly when higher concentrations or longer reaction times can be employed.
Experimental Protocols
The following provides a general methodology for the labeling of an azide-modified protein with this compound. This protocol should be optimized for the specific protein and application.
Experimental Workflow Diagram
Caption: A typical experimental workflow for labeling an azide-modified protein with this compound.
Detailed Methodology
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification system (e.g., size exclusion chromatography column, dialysis cassette, or spin filtration unit).
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of the dye over the protein. A 10-20 fold molar excess is a good starting point for optimization. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time will depend on the reactivity of the specific azide and the desired degree of labeling. Protect the reaction from light.
-
-
Purification of the Conjugate:
-
Following incubation, remove the unreacted this compound from the labeled protein. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff for the protein.
-
Dialysis: Dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes.
-
Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains the protein while allowing the smaller dye molecule to pass through.
-
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Visualize the gel using a fluorescence scanner to confirm the covalent attachment of the Cy3 dye to the protein. A subsequent Coomassie or silver stain can be used to visualize the total protein.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye
Where:
-
A_max is the absorbance at the maximum wavelength of Cy3 (~550 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
-
Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry to confirm the number of dye molecules attached.
-
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules through the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition reaction. Its catalyst-free nature makes it particularly well-suited for applications in sensitive biological systems. By understanding the core mechanism and optimizing experimental protocols, researchers can effectively utilize this probe for a wide range of applications in drug development, diagnostics, and fundamental biological research.
The Core Principles of Sulfonyl Chloride Reactions with Amines: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reaction between sulfur-centered electrophiles and amines is a cornerstone of modern medicinal chemistry and drug development. While the acronym "SCO" can refer to specific proprietary amine-reactive reagents, this guide focuses on a fundamental and widely applicable principle: the reaction of sulfonyl chlorides with amines to form sulfonamides. This chemistry is pivotal in the synthesis of a vast array of therapeutic agents.[1][2][3][4][5] The resulting sulfonamide group is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5]
This guide provides a detailed overview of the core principles of this reaction, quantitative data, experimental protocols, and visualizations to aid researchers in harnessing this powerful synthetic tool.
Core Reaction Principles
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This reaction, known as sulfonylation, results in the formation of a stable sulfonamide (R-SO₂-NHR') linkage and the elimination of hydrogen chloride (HCl).[6][7]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group and a proton from the amine nitrogen. This step is often facilitated by a base to neutralize the liberated HCl.[6][8]
Primary amines react readily to form secondary sulfonamides, while secondary amines yield tertiary sulfonamides.[5] Aromatic amines are also suitable substrates, and the reaction is generally not significantly affected by the nature of substituents on the aromatic ring.[6]
Data Presentation: Reaction Yields
The efficiency of sulfonamide formation is typically high, especially with modern synthetic techniques such as microwave-assisted synthesis, which can accelerate the reaction and improve yields.[6] Below is a summary of representative yields for the sulfonylation of various amines and amino acid esters.
| Amine Substrate | Product | Reaction Time (min) | Yield (%) | Reference |
| Aniline | N-Phenylbenzenesulfonamide | 5 | 92 | [6] |
| 4-Methylaniline | N-(p-tolyl)benzenesulfonamide | 5 | 93 | [6] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)benzenesulfonamide | 5 | 94 | [6] |
| 4-Chloroaniline | N-(4-chlorophenyl)benzenesulfonamide | 6 | 90 | [6] |
| Dibenzylamine | N,N-Dibenzylbenzenesulfonamide | 8 | 88 | [6] |
| Ethyl 2-aminoacetate hydrochloride | Ethyl 2-(phenylsulfonamido)acetate | 7 | 85 | [6] |
| L-Alanine ethyl ester hydrochloride | Ethyl (S)-2-(phenylsulfonamido)propanoate | 10 | 79 | [6] |
| L-Valine methyl ester hydrochloride | Methyl (S)-2-(phenylsulfonamido)-3-methylbutanoate | 10 | 80 | [6] |
| L-Phenylalanine methyl ester hydrochloride | Methyl (S)-2-(phenylsulfonamido)-3-phenylpropanoate | 10 | 77 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the reaction of sulfonyl chlorides with amines.
Protocol 1: Microwave-Assisted Sulfonylation of a Primary Amine
This protocol describes a rapid and efficient method for the synthesis of sulfonamides without the need for a base or catalyst.[6]
Materials:
-
Aromatic or aliphatic primary amine (1 mmol)
-
Benzenesulfonyl chloride (1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-transparent vial, mix the primary amine (1 mmol) and benzenesulfonyl chloride (1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 300 W) for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Traditional Synthesis of an Aryl Sulfonyl Chloride
This protocol outlines the preparation of p-acetamidobenzenesulfonyl chloride, a common intermediate for sulfonamide synthesis.[9]
Materials:
-
Acetanilide (0.5 mole)
-
Chlorosulfonic acid (2.49 moles)
-
Ice
-
500-cc round-bottom flask with mechanical stirrer
-
Cooling bath
Procedure:
-
In a 500-cc round-bottom flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a cooling bath to approximately 12-15°C.
-
Gradually add 67.5 g (0.5 mole) of acetanilide to the cooled chlorosulfonic acid over about fifteen minutes, maintaining the temperature around 15°C. Conduct this step in a fume hood due to the evolution of large volumes of hydrogen chloride.[9]
-
After the addition is complete, remove the cooling bath and heat the mixture at 70-80°C for one hour to complete the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and with stirring, pour the syrupy liquid into 1 kg of crushed ice. This step should also be performed in a fume hood.
-
Collect the solid sulfonyl chloride that separates by suction filtration.
-
Wash the crude product with cold water. The crude p-acetamidobenzenesulfonyl chloride can often be used directly in subsequent sulfonamide synthesis steps.[9]
-
For purification, the crude product can be recrystallized from a solvent like benzene, ensuring the material is dry before heating to prevent decomposition.[9]
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of a sulfonyl chloride with a primary amine.
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Role in Drug Development
Caption: Role of sulfonylation in lead optimization for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersrj.com [frontiersrj.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Cy3-PEG2-SCO for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG2-SCO, a fluorescent probe designed for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It covers the core principles of the technology, detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting advice for researchers in bioconjugation, diagnostics, and drug development.
Introduction to Copper-Free Click Chemistry and this compound
Copper-free click chemistry has emerged as a powerful tool for biocompatible labeling and bioconjugation. Unlike its copper-catalyzed counterpart (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) proceeds efficiently within living systems without the need for cytotoxic copper catalysts.[1] This bioorthogonal reaction relies on the high ring strain of cyclooctyne derivatives, which readily react with azides to form stable triazoles.[2]
This compound is a molecule designed to leverage the advantages of SPAAC for fluorescent labeling. It consists of three key components:
-
Cy3 (Cyanine 3): A bright and photostable fluorescent dye with excitation and emission maxima in the green-yellow region of the visible spectrum.[3]
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance during conjugation.
-
SCO (Cyclooctyne): The strained alkyne moiety that enables the copper-free click reaction with azide-functionalized molecules. While some vendor descriptions have erroneously suggested reactivity with amines, the cyclooctyne group is specifically designed to react with azides via SPAAC.
The combination of these components makes this compound a valuable reagent for the specific and efficient fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both in vitro and in vivo settings.
Chemical Properties and Reaction Mechanism
The core of this compound's utility lies in the SPAAC reaction. This reaction is a [3+2] cycloaddition between the strained alkyne (cyclooctyne) and an azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.
Photophysical Properties of Cy3
The fluorescent properties of the Cy3 dye are crucial for its function as a reporter molecule. The following table summarizes its key photophysical characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.40 (highly dependent on environment) | [4][5] |
| Photostability | Good | [3] |
Note: The quantum yield of Cy3 is highly sensitive to its local environment. Factors such as the conjugation site on a biomolecule and the surrounding solvent can significantly impact its fluorescence intensity.[4][5]
Quantitative Data: Reaction Kinetics of Cyclooctynes
The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constant (k₂) is a measure of the intrinsic reactivity of a given cyclooctyne with an azide. The following table provides a comparison of the reaction kinetics for various cyclooctyne derivatives.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Bicyclononyne | BCN | 0.012 - 0.024 | [6] |
| Dibenzocyclooctynol | DIBO | 0.062 | [7] |
| Dibenzoazacyclooctyne | DIBAC/DBCO | 0.90 | [6] |
| Biarylazacyclooctynone | BARAC | > 1.0 | [8] |
| Azacyclooctyne | SCO (unsubstituted) | Data not readily available for direct comparison |
Note: Higher k₂ values indicate faster reaction kinetics. DBCO and its derivatives are among the most commonly used cyclooctynes due to their favorable balance of high reactivity and stability.[8] The exact kinetics of the "SCO" in this compound will depend on its specific chemical structure, which can vary between manufacturers.
Experimental Protocols
This section provides a general protocol for the fluorescent labeling of an azide-modified protein with this compound. This protocol should be optimized for specific applications.
Materials and Reagents
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES) at a known concentration.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., PBS pH 7.4).
-
Purification resin (e.g., size-exclusion chromatography column).
Experimental Workflow
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing.
-
Note: This stock solution should be prepared fresh and protected from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization of the Conjugate:
-
Confirm successful conjugation by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight when visualized under a gel imager with the appropriate filter set for Cy3.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar excess of the dye in the reaction mixture. |
| Short incubation time. | Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., 37°C). | |
| Inefficient azide incorporation into the biomolecule. | Verify the presence and accessibility of the azide group on the target molecule. | |
| High Background/Non-specific Staining | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate. Consider using a different purification method if necessary. |
| Hydrophobic interactions of the dye with the biomolecule or other components. | The PEG linker in this compound is designed to minimize this, but if it persists, consider using a more hydrophilic version of the dye if available. | |
| Precipitation of the Protein during Labeling | High concentration of DMSO. | Keep the final DMSO concentration below 10%. |
| The protein is unstable under the reaction conditions. | Optimize the buffer composition, pH, and temperature. |
Storage and Handling
-
This compound: Store at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening. For frequent use, consider aliquoting the DMSO stock solution to minimize freeze-thaw cycles.
-
Labeled Conjugates: Store at 4°C or -20°C, depending on the stability of the biomolecule. Protect from light.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through copper-free click chemistry. Its high reactivity, biocompatibility, and the favorable photophysical properties of the Cy3 dye make it an excellent choice for a wide range of applications in life sciences and drug development. By understanding the principles of SPAAC and carefully optimizing the experimental conditions, researchers can achieve specific and efficient labeling of their target molecules for downstream analysis.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcmarot.com [jcmarot.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Understanding PEGylation in Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in the development of advanced fluorescent probes for biomedical research and clinical applications. This guide provides a comprehensive technical overview of the core principles of PEGylation, its impact on the physicochemical and biological properties of fluorescent probes, and the experimental methodologies used for their characterization.
Core Principles of PEGylating Fluorescent Probes
PEGylation is the process of covalently attaching PEG, a hydrophilic and biocompatible polymer, to molecules such as proteins, nanoparticles, or small-molecule fluorescent dyes.[1][2] The primary goal of PEGylating fluorescent probes is to enhance their in vivo performance by improving their pharmacokinetic and pharmacodynamic profiles.
Key Advantages of PEGylation:
-
"Stealth" Properties and Prolonged Circulation: The hydrophilic PEG chains form a hydration layer around the probe, which masks it from the mononuclear phagocyte system (also known as the reticuloendothelial system or RES).[3][4] This "stealth" effect reduces opsonization and subsequent clearance by macrophages in the liver and spleen, thereby significantly extending the probe's circulation half-life in the bloodstream.[1][3][4]
-
Enhanced Hydrophilicity and Stability: PEGylation improves the aqueous solubility of often hydrophobic fluorescent dyes and can protect them from enzymatic degradation, leading to greater stability in biological fluids.[5][6][7] This also helps prevent aggregation, which can quench fluorescence.[4]
-
Reduced Nonspecific Binding: The neutral and flexible PEG chains create a steric barrier that minimizes nonspecific interactions with proteins and cells.[8][9] This leads to lower background signals and improved signal-to-noise ratios in imaging applications.[8][10]
-
Improved Optical Properties: A key strategy known as "PEG-fluorochrome shielding" involves positioning the PEG chain to protect the fluorophore from self-quenching and interactions with biomolecules that can diminish its brightness.[8][9][10] This can lead to enhanced quantum yields and greater photostability.[8][10][11]
-
Platform for Targeted Delivery: Heterobifunctional PEGs can be used as linkers to attach targeting ligands, such as antibodies or peptides, to the fluorescent probe.[3] This enables the development of actively targeted probes that can specifically accumulate in diseased tissues, like tumors, by binding to specific cellular receptors.[3]
Quantitative Data Summary
The effects of PEGylation on fluorescent probes are quantifiable and demonstrate significant improvements over their non-PEGylated counterparts.
Table 1: Impact of PEGylation on Physicochemical Properties
| Property | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |
| Hydrodynamic Size | 67.9 nm (Bare Mo NPs) | 91.5 nm (Chemisorbed PEG) | Addition of the PEG polymer chain increases the overall size. | [12] |
| Quantum Yield | 0.053 | 0.16 (3-fold increase) | PEG shielding reduces fluorochrome-fluorochrome interactions and quenching. | [9] |
| Zeta Potential | Varies (often charged) | Closer to neutral | The PEG layer masks the surface charge of the core particle. | [1][13] |
| Protein Adsorption | High | Significantly Reduced | Steric hindrance from the PEG chains prevents protein binding. | [14] |
| Long-term Stability | 43% activity after 60 days | 80% activity after 60 days | PEGylation protects the molecule from degradation. | [15] |
Table 2: Impact of PEGylation on In Vivo Pharmacokinetics and Biodistribution
| Parameter | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |
| Blood Circulation | < 5% of injected dose at 1 hr | ~30% of injected dose at 1 hr | Reduced clearance by the reticuloendothelial system (RES). | [16] |
| Liver Accumulation | High | Reduced by ~30% | "Stealth" effect minimizes uptake by liver macrophages (Kupffer cells). | [17] |
| Lung Accumulation | ~66% of injected dose at 1 hr | Significantly Reduced | Improved dispersibility prevents entrapment in lung capillaries. | [16] |
| Tumor Uptake | Lower | Higher (targeted probes) | Enhanced permeability and retention (EPR) effect and active targeting. | [18] |
Table 3: Impact of PEGylation on In Vitro Cellular Interactions
| Parameter | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |
| Nonspecific Cell Binding | 79.7 a.u. (fluorescence) | 3.1 a.u. (fluorescence) | PEG layer blocks unwanted interactions with the cell surface. | [8] |
| Macrophage Uptake | High | Significantly Inhibited | PEGylation prevents recognition and phagocytosis by immune cells. | [1][19] |
| Target-Specific Binding | Maintained or Enhanced | Maintained or Enhanced | A properly designed linker allows the targeting ligand to remain accessible. | [8] |
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are critical for the development and validation of PEGylated fluorescent probes.
This protocol describes the labeling of a protein with an amine-reactive, PEGylated fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the PEGylated NHS-ester dye in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) to a concentration of 10 mg/mL.[20]
-
Molar Ratio Calculation: Determine the desired molar excess of dye to protein. This often requires optimization, but a starting point is typically a 10- to 20-fold molar excess.
-
Conjugation Reaction: Add the calculated volume of the dye solution to the protein solution while gently vortexing. Allow the reaction to proceed for 1 hour at room temperature, protected from light.[20]
-
Purification: Remove the unreacted, excess dye using a desalting column, spin column, or dialysis with a molecular weight cutoff appropriate for the protein size (e.g., ≥ 10kDa).[20] This step is crucial for accurate characterization and to prevent artifacts from free dye.[20]
-
Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum (A_max) of the dye.[20]
-
Storage: Store the labeled probe in an appropriate buffer, often with a cryoprotectant like glycerol, at -20°C in single-use aliquots to prevent freeze-thaw cycles.[20]
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the probes in solution. An increase in diameter post-PEGylation confirms successful conjugation.[12][21]
-
Zeta Potential Measurement: Determines the surface charge of the probes. Successful PEGylation typically results in a shift of the zeta potential towards neutrality, indicating the masking of surface charges.[13][22]
-
Fluorimetry: A spectrofluorometer is used to measure the fluorescence quantum yield and lifetime of the probes. Comparing these values before and after PEGylation can demonstrate the effects of "PEG-fluorochrome shielding".[8]
-
Cell Culture: Plate cells (e.g., cancer cell line for targeted probes, macrophage cell line for nonspecific uptake) in appropriate culture dishes and grow to ~70-80% confluency.[23]
-
Incubation: Treat the cells with varying concentrations of the PEGylated and non-PEGylated fluorescent probes for a defined period (e.g., 1-4 hours) at 37°C.[19][23] Include an untreated control group.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound probes.
-
Cell Detachment: Detach the cells from the plate using a gentle enzyme like trypsin or a cell scraper.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, exciting the cells with the appropriate laser and measuring the fluorescence emission in the corresponding channel. The mean fluorescence intensity of the cell population is used to quantify probe uptake.[8]
To determine the pathway of internalization (e.g., endocytosis), the cellular uptake experiment can be modified:
-
Low-Temperature Incubation: Perform the incubation at 4°C. Active, energy-dependent uptake mechanisms like endocytosis are inhibited at this temperature, so a significant reduction in fluorescence signal compared to 37°C suggests an active uptake process.[24]
-
Endocytosis Inhibitor Treatment: Pre-incubate cells with known inhibitors of specific endocytic pathways for 30-60 minutes before adding the fluorescent probes.[23][24] Examples include:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.[24]
-
Filipin or Genistein: Inhibit caveolae-mediated endocytosis.[23][24]
-
Wortmannin or Cytochalasin D: Inhibit macropinocytosis.[23] A significant decrease in uptake in the presence of a specific inhibitor points to the involvement of that pathway.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of complex processes involved in the development and application of PEGylated fluorescent probes.
Caption: Experimental workflow for developing PEGylated fluorescent probes.
Caption: Mechanism of the PEG "stealth" effect to evade RES clearance.
Caption: Targeted delivery via a PEG-linked fluorescent probe.
Caption: Potential endocytic pathways for cellular uptake of probes.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Fluorescent PEG | AxisPharm [axispharm.com]
- 6. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. aph-hsps.hu [aph-hsps.hu]
- 22. the-impact-of-pegylation-on-cellular-uptake-and-in-vivo-biodistribution-of-gold-nanoparticle-mri-contrast-agents - Ask this paper | Bohrium [bohrium.com]
- 23. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Labeling in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chemistry in a Biological World
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by the native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment, enabling real-time visualization and manipulation of glycans, proteins, lipids, and nucleic acids.[1][3] The core principle lies in the use of reaction partners that are abiotic; one partner (the chemical reporter) is typically introduced into a biomolecule of interest via the cell's own metabolic pathways, while the second partner (the probe) is exogenously supplied to ligate with the reporter.[1][4] This highly selective and biocompatible approach has become an indispensable tool in cell biology, drug discovery, and diagnostics.[5][6]
Core Bioorthogonal Reactions: A Quantitative Comparison
The utility of a bioorthogonal reaction is largely defined by its kinetics, selectivity, and biocompatibility. The second-order rate constant (k₂) is a critical parameter for comparing the speed of these reactions, which is especially important for imaging dynamic processes or labeling low-abundance molecules.[1] The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) exhibits the fastest kinetics, making it ideal for in vivo applications where reactant concentrations are low.[6][7] In contrast, the pioneering Staudinger ligation is significantly slower, often requiring higher concentrations of reactants.[1]
| Reaction Name | Reporter Group | Probe Group | Typical k₂ (M⁻¹s⁻¹) | Key Features & Applications |
| IEDDA (SPIEDAC) | trans-cyclooctene (TCO), cyclopropene | Tetrazine (Tz) | 2,000 - 3.3 x 10⁶ | Exceptionally fast kinetics, fluorogenic probes available, ideal for in vivo imaging and rapid labeling.[1][5][7] |
| SPAAC | Azide | Cyclooctyne (e.g., DIBO, BCN, DIFO) | 0.01 - 1.0 | Copper-free, excellent biocompatibility, widely used for live-cell imaging and proteomics.[1][3] |
| Staudinger Ligation | Azide | Phosphine | ~0.002 | First widely used bioorthogonal reaction, slow kinetics, prone to air oxidation.[1][3] |
| Oxime/Hydrazone Ligation | Aldehyde, Ketone | Aminooxy, Hydrazine | 10⁻³ - 10⁻² | Forms stable C=N bond, useful for cell surface labeling.[3] |
| Nitrone-Alkyne Cycloaddition | Nitrone | Cyclooctyne | 12 - 32 | Fast reaction rates, but metabolic incorporation of nitrones can be challenging.[1] |
Applications in Cellular Biology
Bioorthogonal chemistry provides a molecular toolkit to tag, track, and quantify biomolecules with minimal perturbation, offering insights that are often inaccessible with traditional methods like fluorescent protein fusions.[8]
Visualizing the Glycome
Glycans are involved in nearly every aspect of cell biology, yet their study is complicated by their complex, non-template-driven synthesis. Metabolic glycan engineering (MGE) allows for the direct visualization of glycans.[9] In this approach, cells are fed unnatural sugar precursors containing an azide group, such as N-azidoacetylmannosamine (ManNAz).[9][10] The cell's metabolic machinery incorporates these azido sugars into cell-surface glycans, which can then be visualized by reaction with a cyclooctyne-linked fluorophore via SPAAC.[10] This technique has been used to image glycan dynamics on live cells and even in whole organisms.[9]
Tracking Protein Synthesis and Function
To study protein dynamics, unnatural amino acids (unAAs) containing bioorthogonal handles can be incorporated into proteins.[11] Using genetic code expansion, a unique codon (like the UAG amber stop codon) is introduced into a gene of interest.[12] An orthogonal aminoacyl-tRNA synthetase/tRNA pair then specifically incorporates a unAA, such as one bearing a trans-cyclooctene (TCO) or bicyclononyne (BCN) group, at that site during translation.[11][12] The newly synthesized protein can then be rapidly and specifically labeled with a tetrazine-conjugated fluorophore for imaging.[11] This method allows for pulse-chase analysis of protein synthesis, localization, and turnover in living cells.[4]
Elucidating Signaling Pathways
Bioorthogonal labeling is a powerful tool for dissecting complex signaling networks. For instance, the activation and trafficking of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can be monitored with high spatiotemporal resolution.[13] By incorporating a bioorthogonal amino acid into an extracellular loop of the receptor, researchers can specifically label a population of receptors and track their internalization, trafficking, and degradation upon ligand binding.[12][14] This approach avoids the use of bulky antibody labels and provides a more precise view of receptor dynamics.
Below is a conceptual diagram illustrating how bioorthogonal labeling can be used to track the fate of an RTK following ligand activation.
Applications in Drug Development
Bioorthogonal chemistry is increasingly being used to accelerate drug discovery and development.[15]
-
Target Identification and Validation: A bioactive compound can be modified with a bioorthogonal handle (e.g., TCO).[13] When introduced to cells or cell lysates, this modified drug will bind to its protein targets. Subsequent ligation with a tetrazine-biotin probe allows for the affinity purification and identification of these targets via mass spectrometry. This approach helps to uncover both on-target and off-target interactions.[13]
-
"Click-to-Release" Drug Activation: Prodrugs can be "caged" with a bioorthogonal group that is cleaved upon reaction. For example, a drug can be linked to a TCO group that is released upon reaction with a tetrazine.[16] This strategy allows for targeted drug release, where the tetrazine component can be directed to a specific tissue or cell type (e.g., via an antibody-tetrazine conjugate), enhancing efficacy and reducing systemic toxicity.[16]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell-Surface Sialoglycans
This protocol describes the metabolic incorporation of an azido sugar into cell-surface sialoglycans and subsequent fluorescent labeling using SPAAC chemistry.[9][10][17]
Materials:
-
Mammalian cells in culture (e.g., HeLa, Jurkat)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Metabolic Labeling:
-
Culture cells to desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido sugar into cell-surface glycans.[10]
-
-
Labeling Reaction:
-
Gently wash the cells three times with cold PBS to remove unincorporated azido sugars.
-
Prepare the labeling solution by diluting the DBCO-fluorophore conjugate in PBS (e.g., to 25-50 µM).
-
Incubate the cells with the labeling solution for 1 hour at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove excess DBCO-fluorophore.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Wash again with PBS.
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
The general workflow for this type of experiment is depicted below.
Protocol 2: Site-Specific Labeling of a Protein via Genetic Code Expansion
This protocol outlines the expression of a protein containing a TCO-lysine unnatural amino acid and its subsequent labeling with a tetrazine-fluorophore.[11][12][18]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pIRE4-TCOK-RS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium containing TCO-L-Lysine (TCO*A).
-
Tetrazine-fluorophore conjugate (e.g., H-Tet-SiR).
-
Live-cell imaging medium.
Procedure:
-
Transfection:
-
Co-transfect cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a standard transfection protocol.[19]
-
-
unAA Incorporation:
-
After transfection, replace the medium with fresh culture medium supplemented with the TCO-lysine unnatural amino acid (typically 10-20 µM).
-
Incubate for 24-48 hours to allow for expression and incorporation of the unAA into the target protein.[11]
-
-
Live-Cell Labeling:
-
Wash the cells gently with pre-warmed live-cell imaging medium.
-
Add the tetrazine-fluorophore (e.g., 5-10 µM in imaging medium) to the cells.
-
Incubate for 10-30 minutes at 37°C. The IEDDA reaction is extremely fast, so long incubation times are often unnecessary.[20]
-
-
Imaging:
-
A wash step is often not required due to the use of fluorogenic tetrazine probes, which only fluoresce strongly after reacting with the TCO group.[21]
-
Image the live cells directly using a fluorescence microscope equipped with an environmental chamber.
-
Conclusion and Future Outlook
Bioorthogonal labeling has transformed from a niche chemical curiosity into a fundamental and widely adopted methodology in cell biology and drug discovery. Its power lies in its ability to perform highly specific chemistry within the complex milieu of a living cell, tissue, or organism. Future developments will likely focus on creating new, mutually orthogonal reactions to allow for simultaneous tracking of multiple biomolecules, developing probes with enhanced photophysical properties for advanced imaging modalities, and expanding the toolkit for precise spatiotemporal control over biological processes, for example, through light-activated reactions.[16][22] As these tools become more sophisticated and accessible, their application will continue to yield unprecedented insights into the dynamic molecular processes that govern life.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 11. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
The Strategic Advantage of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics. This powerful technique addresses numerous challenges associated with the clinical application of proteins, peptides, antibody-drug conjugates (ADCs), and other biomolecules. By precisely engineering the linkage between a biomolecule and one or more PEG chains, researchers can significantly enhance the therapeutic profile of a drug, leading to improved efficacy, safety, and patient compliance. This technical guide provides a comprehensive overview of the core benefits of utilizing PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Benefits of PEGylation: A Quantitative Perspective
The conjugation of PEG linkers to a therapeutic molecule imparts a range of beneficial physicochemical and pharmacological properties. These advantages primarily stem from the unique characteristics of the PEG polymer: its hydrophilicity, biocompatibility, and large hydrodynamic radius. The impact of PEGylation on key pharmacokinetic parameters is summarized in the tables below, offering a clear comparison between native and PEGylated biomolecules.
Table 1: Enhancement of Serum Half-Life and Reduced Clearance
| Biotherapeutic | Linker Type/PEG Size | Native Half-Life (t½) | PEGylated Half-Life (t½) | Change in Half-Life | Reference |
| rhTIMP-1 | 20 kDa PEG | 1.1 hours | 28 hours | 25-fold increase | [1][2] |
| G-CSF (Filgrastim) | 20 kDa PEG | 3.5 hours | 33.2 - 42 hours | ~9.5 to 12-fold increase | [3][4] |
| Interferon alfa-2a | 40 kDa branched PEG | ~5.1 hours | ~77 hours | ~15-fold increase | [5][6] |
| Interferon alfa-2b | 12 kDa linear PEG | ~2.3 hours | ~4.6 hours (absorption) | Slower absorption | [6] |
| Equine F(ab')2 | 20 kDa PEG | 38.32 hours | 71.41 hours | 1.86-fold increase | [7] |
Table 2: Key Advantages Conferred by PEG Linkers in Bioconjugation
| Benefit | Mechanism | Quantitative Impact/Examples |
| Increased Solubility | The hydrophilic nature of the ethylene glycol repeats in the PEG chain enhances the solubility of hydrophobic drugs and proteins. | Enables formulation of otherwise insoluble compounds for intravenous administration. Crucial for ADCs with hydrophobic payloads.[8] |
| Enhanced Stability | The flexible PEG chain creates a protective hydration layer around the biomolecule, shielding it from enzymatic degradation. | Protects therapeutic proteins from proteolysis, leading to a longer active lifespan in vivo.[9] |
| Reduced Immunogenicity | The PEG "stealth" effect masks immunogenic epitopes on the biomolecule's surface, reducing recognition by the immune system. | Lowered incidence of anti-drug antibodies (ADAs), which can lead to loss of efficacy and adverse immune reactions.[10] |
| Improved Pharmacokinetics | The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance. | Slower filtration by the kidneys leads to a prolonged circulation time and sustained therapeutic effect.[3][4] |
| Controlled Drug Release | Cleavable PEG linkers can be designed to release the payload under specific physiological conditions (e.g., low pH in tumors, presence of specific enzymes). | Enables targeted drug delivery and minimizes off-target toxicity.[10] |
| Increased Drug Loading | Branched or multi-arm PEG linkers allow for the attachment of a higher number of drug molecules without causing aggregation. | Enhances the potency of ADCs by delivering a higher concentration of the cytotoxic payload to the target cell.[8] |
Experimental Protocols for PEGylation
The successful conjugation of a PEG linker to a biomolecule requires careful selection of the appropriate chemistry and meticulous execution of the experimental procedure. Below are detailed methodologies for two of the most common PEGylation strategies: NHS-ester chemistry for targeting primary amines and maleimide chemistry for targeting free thiols.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol is suitable for the PEGylation of proteins and other biomolecules containing accessible primary amine groups, such as the side chain of lysine residues or the N-terminus.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11][12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer prior to the reaction.[11][13]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[11][14] It is crucial to minimize exposure of the PEG-NHS ester to moisture to prevent hydrolysis.[15][16]
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[11][14]
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11][12]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][13] The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.
-
Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[13][]
-
Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.[18]
Protocol 2: Thiol-Reactive PEGylation using Maleimides
This protocol is designed for the site-specific PEGylation of biomolecules containing free sulfhydryl (thiol) groups, which are often found in cysteine residues.
Materials:
-
Thiol-containing biomolecule (e.g., protein with accessible cysteines)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Preparation of Thiol-Containing Biomolecule:
-
Dissolve the biomolecule in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.
-
If necessary, reduce any disulfide bonds to generate free thiols by incubating with a 10-100-fold molar excess of TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis before proceeding.
-
-
Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.[14]
-
PEGylation Reaction:
-
Purification: Purify the PEGylated conjugate from unreacted PEG-Maleimide and biomolecule using size-exclusion chromatography or dialysis.[14][]
-
Characterization: Characterize the purified product using methods such as HPLC, mass spectrometry, and SDS-PAGE to confirm successful conjugation and assess purity.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by a PEGylated therapeutic and a generalized workflow for the development of an antibody-drug conjugate using a PEG linker.
Caption: Interferon signaling pathway initiated by PEGylated interferon.[19][20][21][22][23]
References
- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. adcreview.com [adcreview.com]
- 9. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ClinPGx [clinpgx.org]
- 21. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 22. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Cy3-PEG2-SCO Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent labeling of azide-modified proteins with Cy3-PEG2-SCO. Cy3 is a bright and photostable cyanine dye widely used in fluorescence-based detection. The integrated short polyethylene glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the dye and the resulting conjugate, which can improve solubility and reduce non-specific binding.[][2]
The key component of this reagent is the succinimidyl cyclooctyne (SCO) moiety. This group participates in a highly efficient and specific bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "copper-free click chemistry".[3][4] This reaction allows for the specific conjugation of the this compound to a protein that has been pre-modified to contain an azide group, without the need for a cytotoxic copper catalyst.[3][5] This method offers high specificity and is ideal for labeling proteins in complex biological samples.
Principle of the Method
The labeling strategy is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The high ring strain of the cyclooctyne group on the this compound reagent allows it to react spontaneously and covalently with an azide (-N3) group previously introduced onto the target protein.[3][5] This reaction forms a stable triazole linkage, effectively conjugating the Cy3 dye to the protein. This protocol assumes the starting protein has already been functionalized with azide groups.
Caption: Chemical principle of SPAAC protein labeling.
Quantitative Data Summary
The following table summarizes the recommended starting parameters for the labeling reaction. Optimization may be required depending on the specific protein.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[6][7] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize for the desired Degree of Labeling (DOL).[8] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.0 - 8.5 | Avoid buffers with primary amines like Tris, as they can interfere with some azide-modification steps.[7][9] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer incubation. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C if necessary.[10] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye is moisture-sensitive and should be dissolved immediately before use.[9][11] |
Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of an azide-modified protein. The procedure can be scaled up or down while maintaining the relative concentrations and molar ratios.
Required Materials
-
Reagents:
-
Azide-modified protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or 0.1 M Sodium Bicarbonate buffer pH 8.3.[8][10]
-
Purification/Desalting spin columns (e.g., Sephadex G-25).[8][12]
-
Elution Buffer (typically the same as the reaction buffer).
-
-
Equipment:
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Rotary shaker or mixer
-
UV-Vis Spectrophotometer
-
Step-by-Step Methodology
Step 1: Prepare the Protein Solution
-
Prepare the azide-modified protein in the chosen reaction buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[9]
-
Ensure the protein solution is free from any amine-containing additives or stabilizers, as these may interfere with certain azide-modification chemistries.[6] If necessary, perform a buffer exchange using a desalting column or dialysis.
Step 2: Prepare the this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to create a stock solution, typically at 1-10 mg/mL.[7][11] For example, dissolve 1 mg of the dye in 100 µL of DMSO for a 10 mg/mL stock.
-
Vortex briefly until the dye is completely dissolved. This solution is sensitive to moisture and should be prepared fresh for each labeling reaction.[11]
Step 3: Perform the Labeling Reaction
-
Calculate the volume of the this compound stock solution needed for the desired molar excess. For a starting point, use a 10:1 molar ratio of dye to protein.[8]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11] A rotary mixer can be used to ensure continuous mixing. For sensitive proteins, the reaction can be carried out overnight at 4°C.
Step 4: Purify the Labeled Protein
-
Following incubation, purify the protein conjugate to remove unreacted free dye.[13] A desalting spin column (e.g., Sephadex G-25) is a common and efficient method.[12]
-
Equilibrate the spin column with the reaction or desired storage buffer according to the manufacturer's instructions.
-
Carefully apply the reaction mixture to the center of the resin bed in the column.
-
Centrifuge the column as per the manufacturer's protocol to collect the purified, labeled protein. The larger protein conjugate will elute, while the smaller, unreacted dye molecules are retained in the column resin.
Step 5: Characterize the Conjugate (Optional but Recommended)
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[6]
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~550 nm (the absorbance maximum for Cy3).
-
Calculate the protein concentration using the following formula:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's max wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is ~0.08).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the formula:
-
DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
Where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.
-
Step 6: Storage of the Labeled Protein
-
Store the purified protein conjugate at 4°C, protected from light, for short-term use.[14]
-
For long-term storage, add a cryoprotectant like glycerol to 20-50% (v/v) and store in aliquots at -20°C or -80°C.[9]
Experimental Workflow Diagram
Caption: Workflow for this compound protein labeling.
References
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry - SiChem [sichem.de]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. interchim.fr [interchim.fr]
- 11. genecopoeia.com [genecopoeia.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Antibody Conjugation with Cy3-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step guide for the conjugation of antibodies with the fluorescent dye Cy3, utilizing a Cy3-PEG2-SCO linker. This protocol leverages the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," to achieve stable and efficient labeling of antibodies. This bioorthogonal conjugation method allows for the precise attachment of the Cy3 dye to a pre-modified antibody containing an azide group, minimizing off-target reactions and preserving the antibody's structural and functional integrity.
The resulting Cy3-labeled antibodies are valuable tools for a wide range of applications, including immunoassays (ELISA, Western Blot), immunofluorescence microscopy, flow cytometry (FACS), and in vivo imaging. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated dye.
Principle of the Reaction
The conjugation process is a two-step procedure. First, the antibody is modified to introduce an azide (-N₃) functional group. This can be achieved through various methods, with two common approaches detailed here: modification of lysine residues or enzymatic modification of glycans. Subsequently, the azide-modified antibody is reacted with this compound. The strained cyclooctyne (SCO) group on the dye readily and specifically reacts with the azide group on the antibody in a catalyst-free "click" reaction, forming a stable triazole linkage.
Section 1: Preparation of Azide-Modified Antibody
There are two primary methods for introducing azide groups onto an antibody: targeting lysine residues for a more stochastic labeling, or enzymatic modification of glycans for site-specific conjugation.
Method A: Azide Modification via Lysine Residues
This method utilizes an N-hydroxysuccinimide (NHS) ester crosslinker containing an azide group (e.g., Azide-PEG-NHS) to react with the primary amines on lysine residues of the antibody.
Experimental Protocol:
-
Antibody Preparation:
-
The antibody should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing Tris or glycine must be avoided.
-
If the antibody solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the Azide-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG-NHS ester by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).
-
Equilibrate the column with the desired reaction buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
The azide-modified antibody is now ready for conjugation with this compound.
-
Method B: Site-Specific Azide Modification via Glycan Engineering
This advanced method offers more controlled, site-specific labeling by targeting the N-linked glycans on the Fc region of the antibody, away from the antigen-binding sites. This is a multi-step enzymatic process.
Experimental Protocol:
-
Enzymatic Remodeling of Antibody Glycans:
-
Treat the antibody with a specific endoglycosidase (e.g., EndoS) to truncate the heterogeneous native glycans, leaving a single N-acetylglucosamine (GlcNAc) residue.
-
Subsequently, use a mutant galactosyltransferase (e.g., Gal-T1(Y289L)) to transfer an azide-modified galactose analog (e.g., GalNAz) to the terminal GlcNAc.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody from the enzymatic reaction mixture using protein A affinity chromatography or size-exclusion chromatography to remove the enzymes and other reaction components.
-
The site-specifically azide-modified antibody is now ready for conjugation.
-
Section 2: Conjugation of Azide-Modified Antibody with this compound
This section details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the azide-modified antibody and the this compound reagent.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.
-
-
Click Chemistry Reaction:
-
To the azide-modified antibody solution (in PBS, pH 7.4), add a 2- to 10-fold molar excess of the this compound solution. A good starting point is a 5-fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing. The reaction can also be performed at 37°C for 1-2 hours to accelerate the conjugation.
-
-
Purification of the Antibody-Cy3 Conjugate:
-
Remove unreacted this compound using size-exclusion chromatography (SEC) with a desalting column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS with 0.01% Tween-20 and 0.05% sodium azide, pH 7.4).
-
Collect the fractions containing the purified antibody-Cy3 conjugate. The labeled antibody will be visible as a colored band.
-
Section 3: Characterization of the Antibody-Cy3 Conjugate
After purification, it is crucial to characterize the conjugate to determine the concentration and the degree of labeling.
Calculation of Dye-to-Antibody Ratio (DAR)
The DAR is the average number of dye molecules conjugated to each antibody molecule. It can be determined spectrophotometrically.
Experimental Protocol:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody-Cy3 conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy3, which is approximately 550 nm (A₅₅₀).
-
-
DAR Calculation:
-
Step 1: Calculate the concentration of the antibody. The absorbance at 280 nm is a contribution from both the antibody and the Cy3 dye. A correction factor (CF) is needed. The CF for Cy3 is approximately 0.08. Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × 0.08) Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length) (ε_antibody for IgG is typically ~210,000 M⁻¹cm⁻¹)
-
Step 2: Calculate the concentration of the dye. Cy3 Concentration (M) = A₅₅₀ / (ε_Cy3 × path length) (ε_Cy3 is ~150,000 M⁻¹cm⁻¹)
-
Step 3: Calculate the DAR. DAR = Cy3 Concentration (M) / Antibody Concentration (M)
-
An optimal DAR is typically between 2 and 4 to ensure bright fluorescence without compromising antibody function.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| PBS (pH 7.4) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ |
| Azide-PEG-NHS Stock | 10 mM in anhydrous DMSO |
| This compound Stock | 10 mM in anhydrous DMSO |
| Storage Buffer | PBS, pH 7.4, with 0.01% Tween-20 and 0.05% sodium azide |
Table 2: Typical Quantitative Data for Antibody-Cy3 Conjugation
| Parameter | Value |
| Antibody Concentration (initial) | 2 mg/mL |
| Molar Excess of Azide-PEG-NHS | 20-fold |
| Molar Excess of this compound | 5-fold |
| A₂₈₀ of Conjugate | (e.g., 1.2) |
| A₅₅₀ of Conjugate | (e.g., 0.8) |
| Calculated Antibody Concentration | (e.g., 5.4 µM) |
| Calculated Cy3 Concentration | (e.g., 16 µM) |
| Calculated DAR | (e.g., 3.0) |
Mandatory Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Chemical logic of the two-step antibody conjugation process.
Application Notes and Protocols for Live Cell Imaging Using Cy3-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful tool for elucidating the dynamic cellular processes that underpin both normal physiology and disease states. The ability to visualize biomolecules in their native environment provides invaluable insights into protein trafficking, signaling cascades, and the mechanisms of drug action. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a robust method for fluorescently labeling biomolecules in living systems without disrupting cellular processes.
This document provides detailed application notes and protocols for the use of Cy3-PEG2-SCO, a cell-permeable fluorescent probe, for live cell imaging. This compound comprises a bright and photostable Cy3 fluorophore, a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility, and a cyclooctyne (SCO) moiety. The strained cyclooctyne group reacts specifically and efficiently with azide-functionalized biomolecules via SPAAC, enabling precise and covalent labeling for subsequent visualization by fluorescence microscopy. A common strategy involves the metabolic incorporation of an azide-bearing precursor, such as L-azidohomoalanine (AHA) for proteins or azido-sugars for glycans, into the cellular machinery. The subsequent addition of this compound allows for the fluorescent labeling of these newly synthesized biomolecules.
Key Applications
-
Pulse-Chase Analysis of Protein Synthesis and Turnover: Track the lifecycle of newly synthesized proteins to study protein homeostasis and degradation pathways.
-
Visualization of Protein Trafficking and Localization: Monitor the movement and subcellular localization of specific proteins in response to stimuli or drug treatment.
-
Imaging of Post-Translational Modifications: With appropriate metabolic labeling strategies, visualize glycosylation and other modifications.
-
High-Content Screening: Adaptable for high-throughput imaging assays to screen for compounds that modulate specific cellular processes.
Data Presentation
The following tables summarize key quantitative parameters for successful live cell imaging experiments using this compound and similar SPAAC reagents.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling (AHA) | ||
| AHA Concentration | 50 µM - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation (Pulse) Time | 1 - 4 hours | Longer incubation times increase the pool of labeled proteins. |
| Fluorescent Labeling | ||
| This compound Concentration | 10 - 50 µM | Higher concentrations can increase background fluorescence. |
| Incubation Time | 10 - 60 minutes | Shorter times are preferable to minimize non-specific labeling and cellular stress. |
| Imaging Parameters | ||
| Excitation Wavelength (Cy3) | ~550 nm | |
| Emission Wavelength (Cy3) | ~570 nm | |
| Expected Outcome | ||
| Fluorescence Enhancement | 8 to 20-fold | Ratio of fluorescence in AHA-treated cells versus control cells.[1][2] |
| Signal-to-Noise Ratio (SNR) | > 3:1 | A higher SNR indicates better signal discrimination from background. Optimizing washing steps is crucial. |
| Cell Viability Assay | Principle | Expected Outcome for Successful Labeling |
| Propidium Iodide (PI) Staining | PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. | Low to no PI staining in labeled cells. |
| Mitochondrial Staining (e.g., MitoTracker Red) | Stains mitochondria in living cells, indicating metabolic activity and membrane potential. | Normal mitochondrial morphology and staining intensity. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye. | High percentage of viable (unstained) cells. |
Experimental Protocols
Protocol 1: General Labeling of Newly Synthesized Proteins in Live Cells
This protocol describes the metabolic labeling of nascent proteins with L-azidohomoalanine (AHA) and subsequent fluorescent tagging with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
MitoTracker Red CMXRos (for mitochondrial counterstaining and viability check, optional)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.
-
Methionine Depletion (Optional but Recommended): To enhance AHA incorporation, aspirate the complete medium, wash the cells once with warm PBS, and incubate in methionine-free medium for 30-60 minutes.
-
AHA Pulse Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 50 µM to 1 mM AHA. Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
Negative Control 1: In a parallel culture, supplement the methionine-free medium with methionine instead of AHA.
-
-
Washing: Aspirate the AHA-containing medium and wash the cells three times with warm complete medium or PBS to remove unincorporated AHA.
-
This compound Labeling: Prepare a working solution of this compound in live-cell imaging buffer at a final concentration of 10-50 µM. Add this solution to the cells and incubate for 10-60 minutes at 37°C, protected from light.
-
Negative Control 2: In a parallel culture of AHA-labeled cells, incubate with vehicle (e.g., DMSO) instead of this compound.
-
-
Washing: Aspirate the this compound solution and wash the cells three times with live-cell imaging buffer to remove unbound dye.
-
Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 and/or MitoTracker Red according to the manufacturer's instructions.
-
Imaging: Replace the final wash solution with fresh, pre-warmed live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation/Emission: ~550/~570 nm), Hoechst 33342, and MitoTracker Red.
Protocol 2: Investigating the Wnt/β-catenin Signaling Pathway
This protocol provides an example of how to apply the this compound labeling technique to study the dynamics of a specific signaling pathway. The Wnt/β-catenin pathway is crucial in development and disease, and its activation leads to the stabilization and nuclear translocation of β-catenin. By pulse-labeling newly synthesized proteins, one can visualize the accumulation and localization of nascent β-catenin upon Wnt stimulation.
Materials:
-
Same as Protocol 1
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Control conditioned medium
-
Antibody for β-catenin (for validation by immunofluorescence in fixed cells, optional)
Procedure:
-
Cell Seeding and AHA Labeling: Follow steps 1-4 of Protocol 1 to label cells with AHA.
-
Wnt Stimulation: During the last 1-2 hours of the AHA pulse, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a to induce β-catenin stabilization.
-
Control: Treat a parallel culture with control conditioned medium.
-
-
This compound Labeling: Follow steps 5-6 of Protocol 1 to label the AHA-containing proteins with this compound.
-
Imaging and Analysis: Acquire fluorescence images of both the control and Wnt3a-stimulated cells. Quantify the nuclear and cytoplasmic fluorescence intensity of the Cy3 signal to determine the extent of nuclear translocation of newly synthesized proteins, including β-catenin.
-
For validation, cells can be fixed, permeabilized, and stained with a β-catenin specific antibody to confirm the localization of the protein.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cy3-PEG2-SCO in Super-Resolution Microscopy (STORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a powerful super-resolution imaging technique that allows for the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of light. The choice of fluorescent probe is critical for the success of any STORM experiment, with ideal probes exhibiting high photon output, robust photoswitching characteristics, and specific labeling capabilities. Cy3-PEG2-SCO is a specialized fluorescent probe designed for high-performance in STORM imaging. It combines the well-characterized photophysics of the Cy3 dye with a polyethylene glycol (PEG) linker and a cyclooctyne (SCO) reactive group. This configuration enables covalent labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and bioorthogonal click chemistry reaction.
The Cy3 fluorophore is a bright and photostable dye that can function as both a standalone photoswitchable reporter and as an activator for a reporter dye (like Cy5 or Alexa Fluor 647) in dSTORM and activator-reporter pair-based STORM, respectively.[1][2] The short PEG2 linker enhances the solubility and biocompatibility of the probe, potentially reducing non-specific binding. The SCO group allows for the specific, covalent attachment of the dye to target molecules that have been metabolically or enzymatically labeled with an azide group, providing high labeling density and specificity.[3][]
These application notes provide an overview of the quantitative performance of Cy3-based dyes in STORM and detailed protocols for labeling and imaging with this compound.
Data Presentation: Photophysical Properties of Cy3 in STORM
The performance of a fluorophore in STORM is determined by several key photophysical parameters. The following table summarizes the quantitative characteristics of the Cy3 fluorophore in a dSTORM context. It is important to note that these values can be influenced by the local chemical environment, the specific imaging buffer composition, and the conjugation to a target molecule.
| Parameter | Typical Value | Significance in STORM |
| Excitation Maximum (nm) | ~550-555 | Wavelength for optimal excitation of the fluorophore. |
| Emission Maximum (nm) | ~570 | Wavelength for detecting the fluorescence emission. |
| Photon Count per Switching Event | High | A higher photon count improves the localization precision for each molecule. |
| On/Off Duty Cycle | Low | A low duty cycle ensures that only a sparse subset of molecules is 'on' at any given time, which is essential for single-molecule localization. |
| Number of Switching Cycles | Moderate | Represents the number of times a molecule can be switched on and off before photobleaching, affecting the total number of localizations and the final image quality.[5] |
| Localization Precision (nm) | 20-30 | The achievable resolution in the final reconstructed STORM image is fundamentally limited by the precision of single-molecule localization.[2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes involved in using this compound for STORM imaging.
References
Application Notes & Protocols for Single-Molecule Imaging with Cy3-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging has emerged as a powerful technique to investigate biological processes with unprecedented detail, enabling the observation of individual molecular interactions and dynamics in real-time. A crucial aspect of this methodology is the site-specific labeling of target biomolecules with bright and photostable fluorophores. Cy3-PEG2-SCO is a fluorescent probe designed for this purpose, combining the well-characterized photophysical properties of the Cy3 dye with the advantages of a polyethylene glycol (PEG) linker and a sulfur-containing cyclooctyne (SCO) moiety for bioorthogonal conjugation.
The Cy3 fluorophore is a popular choice for single-molecule studies due to its high absorption coefficient, modest quantum yield, and photostability, particularly in oxygen-depleted environments.[1] Its emission is sensitive to the local environment, which can be harnessed to report on conformational changes or binding events, a phenomenon known as protein-induced fluorescence enhancement (PIFE).[2] The short, discrete PEG2 linker enhances the solubility of the probe in aqueous solutions and can reduce non-specific interactions between the dye and other molecules.[3][4][5][6]
Labeling is achieved through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.[][8] The SCO group, a cyclooctyne, reacts specifically and efficiently with an azide group that has been metabolically or enzymatically incorporated into the target biomolecule.[9][10][11] This copper-free reaction is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[12]
These application notes provide detailed protocols for the use of this compound in single-molecule imaging experiments, from cell labeling to data acquisition.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the properties of the fluorescent probe and the parameters for its use. The following tables summarize key quantitative data for this compound.
Table 1: Photophysical Properties of Cy3
| Property | Value | Notes |
| Excitation Maximum (λ_max, ex) | ~550 nm | Can be efficiently excited by a 532 nm or 561 nm laser. |
| Emission Maximum (λ_max, em) | ~570 nm | Emission is collected through a bandpass filter centered around this wavelength. |
| Quantum Yield | ~0.2 | This value can be influenced by the local environment and conjugation to a biomolecule.[1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | High absorbance allows for efficient excitation. |
| Fluorescence Lifetime | ~1-2 ns | The lifetime can change upon interaction with other molecules, which is the basis for PIFE.[13] |
Table 2: Recommended Labeling and Imaging Parameters
| Parameter | Recommended Range | Notes |
| Labeling | ||
| Azide-modified Substrate Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell type and substrate. |
| This compound Labeling Concentration | 1 - 10 µM | For extracellular labeling. For intracellular labeling, concentrations may need to be higher. |
| Incubation Time for Labeling | 30 - 60 minutes | Longer incubation times may increase background signal. |
| Labeling Temperature | 37°C | For live-cell labeling. |
| Imaging | ||
| Laser Power Density | 0.1 - 1 kW/cm² | Use the lowest laser power necessary to achieve a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching. |
| Exposure Time | 50 - 200 ms | Dependent on the camera sensitivity and the brightness of the single molecules. |
| Imaging Buffer | Oxygen-scavenging system (e.g., GLOXY) in a suitable buffer (e.g., PBS, HBSS) | Essential for reducing photobleaching of Cy3. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with Azides
This protocol describes the introduction of azide groups into cellular proteins through metabolic labeling with an azide-modified amino acid analog, such as azidohomoalanine (AHA).
Materials:
-
Mammalian cells of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methionine-free DMEM
-
Azidohomoalanine (AHA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency in complete medium.
-
Wash the cells twice with warm PBS.
-
Replace the medium with methionine-free DMEM and incubate for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free DMEM supplemented with 25-100 µM AHA and incubate for 4-24 hours. The optimal concentration and incubation time should be determined for the specific cell line and experimental goals.
-
After incubation, wash the cells three times with warm PBS to remove unincorporated AHA. The cells are now ready for labeling with this compound.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with this compound
This protocol details the click chemistry reaction to label the azide-modified biomolecules with the this compound probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
-
PBS
Procedure:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 1-10 µM in pre-warmed live-cell imaging solution.
-
Wash the azide-labeled cells twice with the imaging solution.
-
Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three to five times with the imaging solution to remove unbound probe.
-
The cells are now labeled and ready for single-molecule imaging.
Protocol 3: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol outlines the general procedure for imaging single Cy3-labeled molecules on the cell surface using TIRF microscopy, which selectively excites fluorophores near the coverslip-cell interface, reducing background fluorescence.[14]
Materials:
-
Labeled cells on high-quality glass coverslips
-
TIRF microscope equipped with a 532 nm or 561 nm laser
-
EMCCD or sCMOS camera
-
Appropriate emission filters for Cy3
-
Oxygen scavenging imaging buffer (e.g., GLOXY: glucose, glucose oxidase, and catalase in an appropriate buffer)
Procedure:
-
Mount the coverslip with the labeled cells onto the microscope stage.
-
Add the oxygen scavenging imaging buffer to the sample.
-
Set the microscope to TIRF mode and adjust the angle of the excitation laser to achieve total internal reflection.
-
Focus on the cell membrane.
-
Set the laser power to the minimum level required for detecting single molecules (typically 0.1-1 kW/cm²).
-
Acquire a time-lapse series of images with an exposure time of 50-200 ms per frame.
-
Record data for a sufficient duration to capture the desired molecular events.
-
Analyze the acquired image series using single-particle tracking software to identify and track the movement of individual molecules.
Visualizations
Caption: Experimental workflow for single-molecule imaging.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Example: Tracking receptor dimerization.
References
- 1. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation single-molecule techniques: Imaging, labeling, and manipulation in vitro and in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: Calculating the Degree of Labeling for Cy3-PEG2-SCO Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of proteins and antibodies with fluorescent dyes is a cornerstone of modern biological research and diagnostics. Cy3, a bright and photostable cyanine dye, is frequently used for labeling biomolecules. When coupled via a PEGylated linker with a strain-promoted alkyne-azide cycloaddition (SPAAC) compatible handle like a cyclooctyne (SCO), it allows for efficient and specific "click" chemistry attachment to azide-modified targets.
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical quality attribute of any bioconjugate.[1][2] It represents the average number of dye molecules attached to a single protein molecule.[2] An optimal DOL is crucial for experimental success; low labeling can result in a weak signal, while excessive labeling can lead to fluorescence quenching and potential loss of protein function.[3] This application note provides a detailed protocol for determining the DOL of Cy3-PEG2-SCO conjugates using UV-Vis spectrophotometry, a rapid and widely accessible method.[2][4]
The principle of this method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.[5][6] By measuring the absorbance of the conjugate at 280 nm (the maximum absorbance for most proteins) and at the absorbance maximum of Cy3 (~555 nm), it is possible to calculate the concentrations of both the protein and the dye, and thus their molar ratio.[3][7][8] A correction is necessary because the Cy3 dye also absorbs light at 280 nm.[1][9]
Required Materials and Equipment
Materials
-
Purified this compound conjugate solution in a suitable buffer (e.g., PBS, pH 7.4).
-
The same buffer used for the conjugate solution to serve as a blank.
-
UV-transparent cuvettes (e.g., quartz) with a 1 cm pathlength.[2]
-
Micropipettes and tips.
Equipment
-
UV-Vis Spectrophotometer capable of scanning from 250 nm to 600 nm.
Spectroscopic Constants for Calculation
Accurate DOL calculation requires precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of Cy3 at λmax | ε_dye_ | 150,000[10][11] | M⁻¹cm⁻¹ |
| Absorbance Maximum of Cy3 | λmax | ~555[8] | nm |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot_ | Protein-specific¹ | M⁻¹cm⁻¹ |
| Correction Factor (A₂₈₀/Aₘₐₓ of Cy3) | CF | 0.08² | - |
¹ The molar extinction coefficient of the protein at 280 nm must be known. For many common proteins, this value is published. For novel proteins, it can be calculated based on the amino acid sequence (number of Tryptophan, Tyrosine, and Cysteine residues).[6] For a typical IgG antibody, ε_prot_ is approximately 210,000 M⁻¹cm⁻¹.[1] ² This is a typical value. It is recommended to measure the absorbance of the free this compound linker at 280 nm and its λmax to determine the precise CF for the specific batch of labeling reagent.
Experimental Workflow
The overall workflow for determining the DOL is summarized in the diagram below. It involves preparing the sample, performing spectrophotometric measurements, and then applying the Beer-Lambert law with appropriate corrections to calculate the final DOL value.
Detailed Protocol
Sample Preparation
-
Purification: It is critical to ensure that all non-conjugated this compound has been removed from the protein conjugate solution.[1][9] This is typically achieved by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Blanking: Fill a clean, 1 cm pathlength quartz cuvette with the buffer used to dissolve the conjugate. Use this to zero the spectrophotometer at all wavelengths to be measured.
-
Sample Measurement: Empty the blanking buffer from the cuvette, rinse it with a small amount of the conjugate solution, and then fill it with the conjugate sample.
-
Absorbance Scan: Perform a full absorbance scan from 250 nm to 600 nm to ensure the purity of the conjugate and to identify the absorbance maximum (λmax) of the Cy3 dye, which should be around 555 nm.[8]
-
Dilution: Check the absorbance at both 280 nm and the λmax. If either value is greater than 2.0, the sample is too concentrated for an accurate reading.[1][9] Dilute the sample with a known volume of buffer to bring the absorbance into the optimal range (0.1 - 1.5). Record the dilution factor for the final calculation.
Data Acquisition
-
Record the absorbance of the (diluted) conjugate solution at 280 nm (A₂₈₀) .
-
Record the maximum absorbance of the conjugate solution in the visible range, near 555 nm (Aₘₐₓ) .
Data Recording
For clarity and reproducibility, record your measurements in a structured table.
| Sample ID | Dilution Factor | A₂₈₀ (measured) | Aₘₐₓ (measured) |
| Example 1 | 5 | 0.850 | 1.125 |
| Your Sample |
Calculation of the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the protein. The calculation involves determining the molar concentration of the dye and the protein separately.
Step 1: Calculate the Molar Concentration of the Dye ([Dye])
The concentration of the Cy3 dye can be calculated directly from its absorbance at λmax using the Beer-Lambert Law (A = εcl).
Formula: [Dye] (M) = (Aₘₐₓ × Dilution Factor) / ε_dye_
-
Aₘₐₓ: Measured absorbance at ~555 nm.
-
Dilution Factor: The factor by which the sample was diluted (e.g., 5 if diluted 1-in-5).
-
ε_dye_: Molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
Step 2: Calculate the Molar Concentration of the Protein ([Protein])
To find the protein concentration, the absorbance at 280 nm must first be corrected for the contribution of the Cy3 dye at that wavelength.
Formula: Corrected A₂₈₀ = (A₂₈₀ × Dilution Factor) - (Aₘₐₓ × Dilution Factor × CF)
Then, use the corrected A₂₈₀ to calculate the protein concentration.
Formula: [Protein] (M) = Corrected A₂₈₀ / ε_prot_
-
A₂₈₀: Measured absorbance at 280 nm.
-
CF: Correction factor for Cy3 (0.08).
-
ε_prot_: Molar extinction coefficient of the protein at 280 nm.
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the ratio of the molar concentration of the dye to that of the protein.
Formula: DOL = [Dye] / [Protein]
A single combined formula can also be used: DOL = (Aₘₐₓ × ε_prot) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye_)
Data Interpretation and Troubleshooting
The calculated DOL is an average value. The ideal DOL depends on the specific application and the nature of the protein.
| DOL Range | Implication | Potential Applications |
| 1 - 2 | Low Labeling | FRET studies, applications where protein function is highly sensitive to modification. |
| 2 - 5 | Optimal Labeling | Most common range for antibodies in immunoassays (Flow Cytometry, ELISA, Microscopy).[1] |
| > 6 | High Labeling | Risk of self-quenching (reduced fluorescence) and protein precipitation or aggregation.[1][3] May be acceptable for some western blotting applications. |
Troubleshooting:
-
Low DOL: May indicate inefficient labeling. Check the pH of the reaction buffer, the reactivity of the protein (e.g., available lysine residues if using NHS chemistry prior to click reaction), and the integrity of the labeling reagent.
-
High DOL: Can result from using too much labeling reagent in the conjugation reaction. This can lead to decreased fluorescence and potential protein aggregation.
-
Negative Protein Concentration: If the calculated "Corrected A₂₈₀" is negative, it suggests a significant error in measurement or that the correction factor is inaccurate for your specific conjugate. Re-measure the absorbance of the free dye to determine a more accurate CF. Another possibility is the presence of other UV-absorbing contaminants.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atto-tec.com [atto-tec.com]
- 5. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 6. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cy3; 5' Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. FluoroFinder [app.fluorofinder.com]
Application Notes and Protocols for the Purification of Proteins after Cy3-PEG2-SCO Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins with fluorescent dyes such as Cyanine3 (Cy3) is a powerful technique for a wide range of applications, including fluorescence microscopy, immunoassays, and fluorescence resonance energy transfer (FRET) studies. The Cy3-PEG2-SCO linker provides a hydrophilic spacer arm (PEG2) to minimize interactions between the dye and the protein, and a succinimidyl ester (SCO or NHS ester) reactive group for covalent attachment to primary amines, predominantly the ε-amino group of lysine residues.[1][2]
Following the labeling reaction, a critical step is the removal of unconjugated this compound dye and any reaction byproducts. Incomplete purification can lead to inaccurate determination of labeling efficiency, high background fluorescence, and potential artifacts in downstream applications. This document provides detailed protocols for the purification of Cy3-labeled proteins using common laboratory techniques: size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and dialysis. Additionally, methods for assessing the purity and degree of labeling of the final conjugate are described.
Experimental Workflow Overview
The overall process for obtaining a purified Cy3-labeled protein conjugate involves several key stages, from the initial labeling reaction to the final purity assessment.
Caption: Experimental workflow for protein labeling and purification.
Protein Labeling Protocol with this compound
This protocol is a general guideline for the covalent labeling of proteins using an amine-reactive Cy3 dye. Optimal conditions may vary depending on the specific protein.
3.1. Materials
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, MES, or HEPES)[3]
-
This compound reconstituted in anhydrous DMSO or DMF (e.g., 10 mg/mL)[3]
-
1 M Sodium Bicarbonate, pH 8.3-9.0[4]
-
Reaction tubes
-
Shaker/rotator
3.2. Protocol
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][4] If necessary, perform buffer exchange using dialysis or a desalting column.
-
pH Adjustment: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM.[3] The pH should be between 8.3 and 8.5 for optimal labeling of lysine residues.[5]
-
Labeling Reaction:
-
Bring the reconstituted this compound to room temperature.
-
Add a 10-fold molar excess of the this compound solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 1 hour at room temperature with continuous shaking, protected from light.[3][4]
-
Purification Protocols
Following the incubation period, it is essential to separate the Cy3-labeled protein from the unreacted dye. Below are three common methods for purification.
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size.[7] The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the chromatography resin and elute later.[8]
4.1.1. Materials
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (gravity flow or FPLC)
-
Fraction collector
4.1.2. Protocol
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer.[9]
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column. Allow the sample to fully enter the gel bed.
-
Elution: Begin the elution with the equilibration buffer.
-
Fraction Collection: Collect fractions as the colored bands begin to elute. The first colored band to elute will be the Cy3-labeled protein. The second, slower-moving band will be the free Cy3 dye.
-
Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 550 nm (for Cy3). Pool the fractions containing the labeled protein.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[10][11] The covalent attachment of the Cy3 dye can alter the overall charge of the protein, allowing for separation of labeled from unlabeled protein, as well as removal of free dye.
4.2.1. Materials
-
Anion or cation exchange column
-
Binding Buffer (low ionic strength)
-
Elution Buffer (high ionic strength, e.g., binding buffer with 1 M NaCl)
-
Chromatography system (FPLC or similar)
-
Fraction collector
4.2.2. Protocol
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Preparation: If necessary, desalt the reaction mixture into the binding buffer using a desalting column.
-
Sample Loading: Load the desalted sample onto the column.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound material, including potentially the free dye if it does not bind to the resin.
-
Elution: Elute the bound protein using a linear salt gradient or a step elution with the high-salt elution buffer.[12][13]
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and 550 nm. Pool the fractions containing the labeled protein.
Dialysis
Dialysis is a simple method for removing small molecules, like unconjugated dye, from a solution of macromolecules by selective diffusion across a semi-permeable membrane.[14]
4.3.1. Materials
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
4.3.2. Protocol
-
Prepare Dialysis Tubing: If using tubing, hydrate it according to the manufacturer's instructions.
-
Load Sample: Transfer the reaction mixture into the dialysis tubing/cassette and seal securely.[15]
-
Dialysis: Submerge the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[14]
-
Buffer Changes: Dialyze for 2-4 hours, then change the buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight.[14]
-
Sample Recovery: Carefully remove the purified protein conjugate from the dialysis tubing/cassette.
Purity and Labeling Efficiency Assessment
After purification, it is crucial to assess the purity of the conjugate and determine the degree of labeling.
SDS-PAGE Analysis
SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the purity of the labeled protein.[16][17]
5.1.1. Protocol
-
Load a small aliquot of the purified protein conjugate onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Visualize the gel using two methods:
-
Fluorescence Imaging: Scan the gel using an imager with excitation and emission wavelengths appropriate for Cy3 (approx. 550 nm Ex / 570 nm Em). A single fluorescent band should be observed at the molecular weight of the protein.[5][18] A band at a very low molecular weight indicates the presence of residual free dye.[3][5]
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all proteins. A single major band should be present, confirming the purity of the protein itself.[17]
-
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[16]
-
Size Exclusion HPLC (SE-HPLC): This method can resolve monomeric labeled protein from aggregates and any remaining free dye.[19][20] The chromatogram should show a single, sharp peak corresponding to the monomeric protein.
-
Reverse Phase HPLC (RP-HPLC): This can be used to assess the homogeneity of the labeled protein.
Spectrophotometric Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be calculated from the absorbance of the purified conjugate.
5.3.1. Protocol
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and 550 nm (A550) using a spectrophotometer.
-
Calculate the protein concentration and DOL using the following equations:
Protein Concentration (M) = [A280 - (A550 × CF)] / εprotein
DOL = A550 / (εdye × Protein Concentration (M))
Where:
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Size Exclusion Chromatography (SEC) | Separation by size | Good for removing free dye and aggregates; mild conditions.[7] | Sample dilution; limited sample volume. | 80-95% |
| Ion-Exchange Chromatography (IEX) | Separation by charge | High capacity; can separate labeled from unlabeled protein.[10][11] | Requires buffer exchange; protein may not bind. | 70-90% |
| Dialysis | Diffusion across a semi-permeable membrane | Simple; gentle on the protein.[14] | Time-consuming; does not remove aggregates. | >90% |
Table 2: Purity Assessment Methods
| Assessment Method | Information Provided | Advantages | Limitations |
| SDS-PAGE with Fluorescence Scan | Visual confirmation of labeling and removal of free dye.[5][18] | Simple; widely available. | Qualitative.[16] |
| SDS-PAGE with Coomassie Stain | Visual assessment of overall protein purity.[17] | Simple; widely available. | Less sensitive than silver staining.[17] |
| HPLC (SEC or RP) | Quantitative assessment of purity, aggregation, and homogeneity.[19] | High resolution; quantitative.[16] | Requires specialized equipment. |
| Spectrophotometry | Calculation of protein concentration and Degree of Labeling (DOL). | Quick; essential for characterizing the conjugate. | Assumes complete removal of free dye. |
Logical Relationships
Caption: Logical flow from starting materials to quality-controlled product.
References
- 1. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Bios 311Day 3 Lab Protocols [owlnet.rice.edu]
- 10. Protein purification by IE-chromatography [reachdevices.com]
- 11. sinobiological.com [sinobiological.com]
- 12. conductscience.com [conductscience.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 17. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Determine Protein Purity by HPLC? A Comprehensive Analysis of Principles and Operational Procedures | MtoZ Biolabs [mtoz-biolabs.com]
- 20. cs.purdue.edu [cs.purdue.edu]
- 21. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cy3-PEG2-SCO for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cy3-PEG2-SCO is a fluorescent probe designed for the efficient labeling of azide-modified biomolecules. This probe consists of three key components: the bright and photostable Cy3 fluorophore , a short polyethylene glycol (PEG) linker , and a highly reactive cyclooctyne (SCO) group. The SCO group enables covalent labeling of azide-containing targets via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction.[][2] This reaction is highly specific and can be performed in complex biological systems, including on the surface of living cells, without the need for cytotoxic copper catalysts.[2][3]
The integrated PEG linker enhances the hydrophilicity of the probe, which can help to reduce non-specific binding and aggregation, leading to improved signal-to-noise ratios in sensitive applications like flow cytometry.[4][5] These features make this compound an excellent tool for detecting and quantifying biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group. A primary application is in the field of metabolic glycoengineering, where cells are cultured with azido-sugars that become incorporated into cell surface glycans.[6][7][8] Subsequent labeling with this compound allows for the precise analysis of glycan expression and dynamics via flow cytometry.
Product Information and Specifications
Quantitative data and physical properties of the this compound probe are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₆₁ClN₄O₅ | [9] |
| Molecular Weight | 773.44 g/mol | [9] |
| Fluorophore | Cyanine 3 (Cy3) | [10] |
| Excitation Maximum (λex) | ~550-555 nm | [11][12][13] |
| Emission Maximum (λem) | ~569-570 nm | [11][12][13] |
| Molar Extinction Coeff. | ~150,000 M⁻¹cm⁻¹ | [11][14] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [11][14] |
| Linker | PEG2 (two polyethylene glycol units) | [10] |
| Reactive Group | S-Cyclooctyne (SCO) | [10][15] |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [] |
| Storage | Store at -20°C, protected from light | [15] |
Note: Spectral properties can vary slightly depending on the solvent and local environment.
Principle of Assay and Experimental Workflow
The use of this compound for flow cytometry typically involves a two-stage process: metabolic labeling followed by bioorthogonal click chemistry detection.
-
Metabolic Labeling: Cells are cultured in media supplemented with an azide-modified precursor, such as an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz). Cellular enzymes process this analog and incorporate it into newly synthesized glycoconjugates, resulting in the display of azide groups on the cell surface.[8][16][17]
-
SPAAC Reaction: The azide-labeled cells are then incubated with this compound. The strained cyclooctyne ring of the SCO group reacts spontaneously and specifically with the azide group on the cell surface, forming a stable covalent triazole linkage.[][18] This "click" reaction attaches the Cy3 fluorophore to the target glycans.
-
Flow Cytometry Analysis: The fluorescently labeled cells are analyzed on a flow cytometer. The intensity of the Cy3 signal provides a quantitative measure of the abundance of the azide-labeled molecules on a per-cell basis.
The following diagram illustrates the general experimental workflow.
Signaling Pathway Visualization Example
This technique can be used to monitor changes in cell-surface glycosylation that occur downstream of a specific signaling pathway activation. For example, growth factor signaling can alter glycan biosynthesis.
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunomart.org [immunomart.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chempep.com [chempep.com]
- 12. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 16. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 17. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with Cy3-PEG2-SCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cy3-PEG2-SCO.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it target?
This compound is an N-hydroxysuccinimide (NHS) ester. The SCO (succinimidyl ester) group covalently reacts with primary aliphatic amines, such as the side chain of lysine residues and the N-terminal amine of proteins and peptides, to form a stable amide bond.[1][2][3][4][5]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[6][7] At a lower pH, the amine group is protonated and will not react efficiently. At a higher pH, the NHS ester will rapidly hydrolyze, reducing the amount of reagent available to label the target molecule.[6][7]
Q3: What buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound, leading to low labeling efficiency.[8][9] Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, or sodium bicarbonate buffer.[8] A 0.1 M sodium bicarbonate solution naturally has a pH within the optimal range.[6][7]
Q4: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored at -20°C, protected from light.[2][10] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For labeling reactions, it is recommended to dissolve the reagent in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6] Stock solutions in DMSO or DMF can be stored at -20°C for a limited time (e.g., 1-2 months), whereas aqueous solutions should be used immediately.[6][7]
Q5: What is a typical molar excess of this compound to use for labeling?
The optimal molar excess of the dye depends on the protein and the desired degree of labeling. For mono-labeling of proteins, a starting point of an 8-fold molar excess of this compound is often recommended.[6][7] However, this may need to be optimized for your specific application.
Troubleshooting Guide for Low Labeling Efficiency
If you are experiencing low labeling efficiency with this compound, systematically work through the following potential causes and solutions.
Experimental Workflow for this compound Labeling
References
- 1. glenresearch.com [glenresearch.com]
- 2. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.org [immunomart.org]
- 5. targetmol.cn [targetmol.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cy3-PEG2-TCO4 | SiChem GmbH [shop.sichem.de]
how to reduce background fluorescence with Cy3-PEG2-SCO
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate background fluorescence when using Cy3-PEG2-SCO in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my experiment?
High background fluorescence, or noise, can obscure your specific signal and complicate data interpretation. The primary sources fall into three main categories:
-
Non-Specific Binding of the Fluorophore: The this compound molecule itself may bind to surfaces or cellular components other than the intended target. This is often caused by using an excessively high concentration of the dye.[1][2][3]
-
Sample Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce. This intrinsic fluorescence, known as autofluorescence, is often caused by molecules like collagen, elastin, NADH, and lipofuscin.[4][5][6][7][8] Aldehyde-based fixatives (e.g., paraformaldehyde) used in sample preparation can also induce or increase autofluorescence.[6][8][9]
-
Procedural Issues: Inadequate washing, insufficient blocking, or the use of contaminated reagents can all contribute to elevated background signals.[1][9][10][11][12][13] For instance, using plastic-bottom dishes instead of glass-bottom vessels can introduce significant background fluorescence.[1][14]
Q2: How does the PEG linker in this compound help reduce background?
The Polyethylene Glycol (PEG) linker is a key feature for reducing non-specific binding. PEG is a hydrophilic, neutral polymer that creates a hydration layer, or a "shield," around the Cy3 dye.[15][16] This shield serves two main purposes:
-
Reduces Hydrophobic Interactions: It physically blocks the fluorescent dye from making non-specific hydrophobic interactions with proteins and cell membranes.[17]
-
Improves Solubility: The PEG linker enhances the water solubility of the dye conjugate, which helps prevent aggregation and precipitation, further reducing potential sources of background.[18][19]
By minimizing these unwanted interactions, the PEG linker helps ensure that the dye primarily binds to its intended target, thereby improving the signal-to-noise ratio.[15][17]
Q3: My background is high even after extensive washing. What is the most likely cause and solution?
If thorough washing does not resolve high background, the most common culprit is an overly high concentration of the this compound dye.[1][2][3] The succinimidyl ester (SCO) group is highly reactive and can bind to non-target primary amines if the dye is present in excess. The best solution is to perform a concentration titration to determine the optimal dye concentration that provides a strong specific signal with minimal background.
Table 1: Example Titration Experiment for Dye Concentration
| Parameter | Condition 1 (Low) | Condition 2 (Recommended Start) | Condition 3 (High) | Condition 4 (Negative Control) |
| This compound Conc. | 0.5 µM | 1 µM | 5 µM | 0 µM |
| Incubation Time | 1 hour | 1 hour | 1 hour | 1 hour |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Expected Outcome | Weak signal, low background | Optimal signal-to-noise | Strong signal, high background | No signal, baseline background |
Q4: What is the most effective way to block my sample to prevent non-specific binding?
Blocking is a critical step to saturate non-specific binding sites on your sample before introducing the fluorescent probe or antibodies.[12][20]
-
Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) or normal serum.[21] When using serum, it is best practice to use serum from the same species in which the secondary antibody was raised (e.g., use goat serum if you are using a goat anti-mouse secondary antibody).[9][22]
-
Purity Matters: For sensitive applications, use high-purity, IgG-free BSA, as standard BSA preparations can contain immunoglobulins that may be recognized by secondary antibodies, leading to increased background.[11]
-
Commercial Buffers: Specialized commercial blocking buffers are also available and are often optimized to reduce background from multiple sources, including non-specific protein interactions and charge-based interactions from fluorescent dyes.[20][23]
Q5: How can I specifically address autofluorescence from my cells or tissue?
Autofluorescence is a common challenge, particularly with aldehyde-fixed samples or tissues containing pigments like lipofuscin.[4][8] Several strategies can be employed:
-
Chemical Quenching: After fixation, treat the sample with a quenching agent. A common method is to incubate with 0.1% Sodium Borohydride in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence.[6][8][24]
-
Dye Quenchers: Commercially available reagents like Sudan Black B can be used as a final step to quench autofluorescence, especially from lipofuscin.[8]
-
Photobleaching: Intentionally exposing the sample to the excitation light source before labeling can sometimes "bleach" the endogenous fluorophores, reducing their contribution to background.[4]
-
Spectral Separation: While you are using Cy3, a general strategy is to use fluorophores in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[7]
Troubleshooting Guide
The following diagram and table provide a systematic approach to diagnosing and solving high background fluorescence issues.
Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Uniformly High Background | Dye concentration is too high. | Perform a titration to find the lowest effective concentration of this compound.[1][2] |
| Insufficient blocking. | Increase blocking time (e.g., to 60 minutes). Try a different blocking agent (e.g., 5% normal goat serum instead of BSA).[9][10][11] | |
| Inadequate washing. | Increase the number of wash steps (e.g., 3-4 washes) and duration (5-10 minutes each). Add a mild detergent (0.05% Tween 20) to the wash buffer.[1][9][13] | |
| High Background in Negative Controls | Autofluorescence of the sample. | Treat with a quenching agent like Sodium Borohydride after fixation or Sudan Black B before mounting.[6][8] |
| Non-specific binding of secondary antibody (if applicable). | Run a "secondary antibody only" control. If positive, consider cross-adsorbed secondary antibodies or changing the blocking agent.[22] | |
| Speckled or Punctate Background | Aggregation of the dye-conjugate. | Centrifuge the dye solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use and collect the supernatant. Ensure all buffers are filtered.[3] |
| Precipitates in buffers. | Use freshly prepared and filtered (0.22 µm filter) buffers for all steps.[9] |
Experimental Protocols
Protocol 1: General Staining with Background Reduction
This protocol provides a framework for staining cells or tissue sections, with specific steps highlighted to minimize background.
Caption: A generalized experimental workflow for fluorescence staining emphasizing background reduction steps.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections on high-quality glass coverslips or slides.
-
Fixation: Fix the sample using an appropriate method. For aldehyde fixatives like 4% paraformaldehyde (PFA), use the shortest effective time (e.g., 10-20 minutes at room temperature) to minimize induced autofluorescence.[8][9]
-
Washing: Wash the sample 2-3 times with Phosphate Buffered Saline (PBS) to remove the fixative.
-
Quenching (Recommended for Aldehyde Fixation): To reduce autofluorescence, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[24] Alternatively, a 50 mM glycine solution can be used to quench unreacted aldehyde groups.[9]
-
Blocking and Permeabilization: Block non-specific sites by incubating for at least 1 hour at room temperature in a blocking buffer. A common buffer is 1-5% BSA in PBS.[21] If the target is intracellular, include a non-ionic detergent like 0.1-0.25% Triton X-100 in the blocking buffer to permeabilize the membranes.
-
Primary Antibody Incubation (If applicable): Dilute the primary antibody in the blocking buffer and incubate according to the manufacturer's recommendations (e.g., overnight at 4°C).
-
Washing: Wash the sample thoroughly 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibody.[13]
-
This compound Conjugate Incubation: Dilute the this compound-conjugated antibody or molecule in blocking buffer to its optimal concentration (determined via titration). Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: This is a critical step. Wash the sample at least four times for 5-10 minutes each with wash buffer to remove all unbound fluorescent conjugates.[1][13]
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium, which helps preserve the fluorescent signal during imaging.
Protocol 2: Visualizing the Impact of Blocking and PEG Linkers
This conceptual diagram illustrates how proper experimental technique minimizes background.
Caption: Diagram showing how blocking agents and PEG linkers work synergistically to reduce background.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. youtube.com [youtube.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. purepeg.com [purepeg.com]
- 19. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 20. biotium.com [biotium.com]
- 21. agilent.com [agilent.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Cy3 in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of the Cy3 fluorophore in your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy3?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy3, upon exposure to excitation light.[1][2][3] This leads to a gradual decrease in the fluorescent signal, which can compromise the quality and quantitative accuracy of your live-cell imaging data.[2] For Cy3, photobleaching is a significant issue, particularly during long-term imaging experiments.[4] The primary mechanisms behind Cy3 photobleaching are photooxidation, where the excited dye reacts with molecular oxygen to create reactive oxygen species (ROS), and a thermally activated structural rearrangement of the molecule in its excited state.[5]
Q2: What are the main factors that contribute to Cy3 photobleaching?
Several factors can accelerate the photobleaching of Cy3:
-
High-intensity illumination: Using excessive laser or lamp power significantly increases the rate of photobleaching.[4]
-
Prolonged exposure time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[4][6]
-
Presence of oxygen: Molecular oxygen is a key contributor to photooxidation, a major pathway for Cy3 photobleaching.[4][5]
-
Suboptimal environmental conditions: Factors such as pH and the composition of the imaging medium can influence fluorophore stability.[4]
-
Inherent photostability of the dye: Cy3 is known to be less photostable compared to some other fluorophores like the Alexa Fluor dyes.[4][7]
Q3: What are antifade reagents and how do they work for live-cell imaging?
Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[4] For live-cell imaging, it is crucial to use reagents that are non-toxic and do not interfere with cellular processes.[2] These reagents typically work by scavenging reactive oxygen species (ROS) that are a primary cause of photo-damage to fluorophores. Some common antifade reagents for live-cell imaging include Trolox (a vitamin E analog), and commercial formulations like ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent.[8][9]
Q4: Are there more photostable alternatives to Cy3?
Yes, several fluorophores with similar spectral properties to Cy3 offer enhanced photostability. For demanding live-cell imaging applications, consider using Alexa Fluor 555 or Cy3B.[10][11] Cy3B is an improved version of Cy3 with a significantly higher fluorescence quantum yield and greater photostability.[10][12] Alexa Fluor dyes are also known for their superior resistance to photobleaching compared to traditional cyanine dyes.[11]
Troubleshooting Guide
Issue: My Cy3 signal is fading rapidly during my live-cell imaging experiment.
This is a classic case of photobleaching. Follow these troubleshooting steps to mitigate the issue.
Step 1: Optimize Imaging Parameters
Your first line of defense against photobleaching is to adjust your microscope settings to deliver the minimum necessary light to your sample.
-
Reduce Laser Power/Illumination Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio (SNR).[2][4] For confocal microscopy of live cells, it is generally advisable not to exceed 10-15% of the maximum laser power.[13]
-
Minimize Exposure Time: Shorten the camera exposure time or increase the scan speed to reduce the duration of light exposure per frame.[4][6]
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties.[4]
-
Avoid Unnecessary Exposure: Use the shutter to block the excitation light path when you are not actively acquiring images.[14]
Step 2: Utilize Antifade Reagents in Your Imaging Medium
Incorporating antifade reagents into your live-cell imaging medium can significantly enhance the photostability of Cy3.
-
Commercial Antifade Media: Ready-to-use commercial solutions are a convenient and reliable option. These are specifically formulated for live-cell imaging and have been tested for low cytotoxicity.[2][8][15]
-
Oxygen Scavenging Systems: You can prepare your own antifade medium using an oxygen scavenging system. A commonly used formulation is the glucose oxidase and catalase (GOC) system.[7]
Table 1: Commercial Antifade Reagents for Live-Cell Imaging
| Product Name | Manufacturer | Key Features |
| ProLong™ Live Antifade Reagent | Thermo Fisher Scientific | Reduces photobleaching with minimal effect on cell viability for up to 48 hours. Compatible with a wide range of fluorescent dyes and proteins.[8][15] |
| VectaCell™ Trolox Antifade Reagent | Vector Laboratories | A water-soluble vitamin E derivative that reduces phototoxicity and photobleaching.[9][16] |
| OxyFluor™ | Oxyrase, Inc. | An enzymatic system that removes oxygen and free radicals from the imaging medium.[2] |
Step 3: Consider Your Experimental Setup and Fluorophore Choice
If the above steps are insufficient, you may need to consider more fundamental changes to your experimental design.
-
Advanced Imaging Techniques: If available, consider using imaging techniques that are inherently less damaging to the sample, such as light-sheet microscopy or multiphoton excitation.[4] Multiphoton microscopy uses longer wavelengths, which reduces out-of-focus photobleaching.[4]
-
Switch to a More Photostable Fluorophore: For long-term or demanding imaging experiments, replacing Cy3 with a more photostable alternative like Alexa Fluor 555 or Cy3B is a highly effective solution.[10][11]
Table 2: Comparison of Cy3 and More Photostable Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Cy3 | ~550 | ~570 | Widely used, extensive literature.[1] |
| Alexa Fluor 555 | ~555 | ~565 | Significantly more photostable than Cy3.[11] |
| Cy3B | ~558 | ~572 | Increased fluorescence quantum yield and photostability compared to Cy3.[10][12] |
Experimental Protocols
Protocol 1: Preparation of Imaging Medium with Glucose Oxidase/Catalase (GOC) Oxygen Scavenging System
This protocol describes how to prepare a live-cell imaging medium with a home-made antifade system.
Materials:
-
Your standard live-cell imaging medium (e.g., DMEM, RPMI)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
Procedure:
-
Prepare your standard live-cell imaging medium.
-
Just before imaging, add the following components to the medium to the final concentrations indicated:
-
Glucose: 10 mM
-
Glucose Oxidase: 0.5 U/mL
-
Catalase: 100 U/mL
-
-
Mix gently by inversion. Do not vortex.
-
Replace the medium on your cells with the freshly prepared antifade imaging medium.
-
Proceed with imaging immediately.
Note: The optimal concentrations of glucose oxidase and catalase may need to be determined empirically for your specific cell type and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing Cy3 photobleaching.
Caption: Experimental workflow for preparing and using an antifade imaging medium.
References
- 1. luminwaves.com [luminwaves.com]
- 2. biocompare.com [biocompare.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 8. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy3B acid | AAT Bioquest [aatbio.com]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
Optimizing Buffer Conditions for Cy3-PEG2-SCO Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cy3-PEG2-SCO reactions. The information is presented in a clear question-and-answer format to directly address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound reaction with an azide-modified biomolecule?
A1: Generally, a slightly alkaline pH is optimal for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. A pH range of 8.0 to 9.0 often provides a good balance between reaction efficiency and the stability of the biomolecule. Higher pH values can increase the reaction rate, but it is crucial to consider the pH tolerance of your specific protein or biomolecule to avoid denaturation.
Q2: What type of buffer should I use for the conjugation reaction?
A2: Non-amine and non-azide containing buffers are essential. Phosphate-buffered saline (PBS) is a common choice, though studies have shown that buffers like HEPES and borate can lead to faster reaction kinetics. If using a buffer that is not PBS, it is recommended to perform a small-scale optimization experiment to ensure compatibility with your system.
Q3: What is the recommended temperature for the reaction?
A3: SPAAC reactions can proceed efficiently at room temperature (20-25°C). However, increasing the temperature to 37°C can significantly accelerate the reaction rate. The optimal temperature will depend on the thermal stability of your biomolecule. For sensitive proteins, it is advisable to start with a lower temperature and a longer incubation time.
Q4: How does the PEG2 linker in this compound benefit my experiment?
A4: The polyethylene glycol (PEG) linker serves two primary purposes. Firstly, it enhances the aqueous solubility of the hydrophobic Cy3 dye, which can help prevent aggregation of the labeled biomolecule. Secondly, the PEG linker can increase the reaction rate by providing greater flexibility and reducing steric hindrance between the dye and the biomolecule.
Q5: How stable is the this compound reagent?
A5: The Cy3 dye itself is relatively stable across a broad pH range. However, the cyclooctyne (SCO) moiety can be susceptible to oxidation and degradation in acidic conditions. It is recommended to store the this compound reagent protected from light at -20°C and to prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q6: Can I use sodium azide as a preservative in my buffers?
A6: No, it is critical to avoid sodium azide in any buffers used for SPAAC reactions. The azide ions will compete with your azide-modified biomolecule for reaction with the this compound, leading to significantly reduced labeling efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | 1. Suboptimal pH: The reaction pH is too low, slowing down the kinetics. 2. Low Temperature: The reaction was performed at a temperature that is too low for efficient conjugation within the given timeframe. 3. Reagent Degradation: The this compound or the azide-modified biomolecule has degraded. 4. Presence of Competing Azides: The buffer or sample contains sodium azide or other azide-containing compounds. 5. Insufficient Reagent Concentration: The molar ratio of this compound to the azide-modified biomolecule is too low. | 1. Increase the pH of the reaction buffer to 8.0-8.5, ensuring your biomolecule remains stable. 2. Increase the reaction temperature to 37°C if your biomolecule is stable at this temperature. Alternatively, increase the incubation time. 3. Use fresh reagents. Ensure proper storage of this compound (-20°C, protected from light) and your azide-modified molecule. 4. Prepare fresh buffers without sodium azide. Purify your azide-modified biomolecule to remove any residual azide-containing reagents from the modification step. 5. Increase the molar excess of this compound (e.g., 5-10 fold excess over the biomolecule). |
| High Background Signal | 1. Non-specific Binding: The this compound is binding non-specifically to your biomolecule or other components in the reaction mixture. 2. Insufficient Purification: Unreacted this compound has not been adequately removed after the conjugation reaction. 3. Protein Aggregation: The labeled protein has aggregated, leading to high background fluorescence. | 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and wash buffers. 2. Use a suitable purification method such as size-exclusion chromatography (SEC) or dialysis with a sufficient number of buffer changes. 3. Perform the conjugation at a lower protein concentration. Ensure the buffer contains appropriate stabilizers for your protein. The PEG linker on the Cy3 reagent is designed to minimize this issue. |
| Fluorescence Quenching | 1. High Degree of Labeling: Too many Cy3 molecules are conjugated to a single biomolecule, leading to self-quenching. 2. Local Environment Effects: The microenvironment around the conjugated Cy3 dye on the protein surface is causing quenching. | 1. Reduce the molar excess of this compound used in the reaction. Aim for a lower degree of labeling (DOL). 2. This can be inherent to the labeling site. If site-specific labeling is possible, try different locations on the biomolecule. |
| Protein Aggregation/Precipitation | 1. Hydrophobicity of the Dye: The hydrophobic nature of the Cy3 dye can cause the protein to become less soluble. 2. High Protein Concentration: The conjugation is performed at a protein concentration that is too high. 3. Inappropriate Buffer Conditions: The buffer composition (e.g., ionic strength, pH) is not optimal for the stability of the labeled protein. | 1. While the PEG linker helps, if aggregation persists, consider using a more hydrophilic version of the dye if available. Ensure a low degree of labeling. 2. Perform the reaction at a lower protein concentration. 3. Optimize the buffer by screening different pH values and salt concentrations. The addition of stabilizing agents like glycerol may also be beneficial.[1][2][3] |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of different buffer conditions on the second-order rate constants of SPAAC reactions, providing a baseline for optimization.
| Buffer | pH | Temperature (°C) | Relative Reaction Rate | Reference |
| PBS | 7.0 | 25 | Low | [4][5] |
| PBS | 7.0 | 37 | Moderate | [4][5] |
| HEPES | 7.0 | 25 | High | [4][5] |
| HEPES | 7.0 | 37 | Very High | [4][5] |
| Borate | 8.5 | 25 | High | [4][5] |
| Borate | 10.0 | 37 | Very High | [4][5] |
| MES | 5.0 | 25 | Very Low | [4][5] |
| MES | 6.0 | 37 | Low | [4][5] |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to an Azide-Modified Protein
-
Prepare the Protein Solution:
-
Dissolve the azide-modified protein in a suitable reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any amines or azides.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the protein solution.
-
Gently mix and incubate the reaction for 2-4 hours at 37°C or overnight at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, perform dialysis against the storage buffer with at least three buffer changes.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the Degree of Labeling (DOL) using the protocol below.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 550 nm (A550) using a UV-Vis spectrophotometer.
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = [A280 - (A550 * CF)] / ε_protein
-
CF (Correction Factor): The ratio of the absorbance of Cy3 at 280 nm to its absorbance at 550 nm (typically ~0.08 for Cy3).
-
ε_protein: The molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling:
-
DOL = A550 / (ε_Cy3 * Protein Concentration (M))
-
ε_Cy3: The molar extinction coefficient of Cy3 at 550 nm (typically ~150,000 M⁻¹cm⁻¹).
-
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Non-Specific Binding of PEGylated Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding (NSB) of PEGylated probes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) of PEGylated probes and why is it a concern?
A1: Non-specific binding refers to the attachment of PEGylated probes to surfaces or molecules other than their intended target.[1][2][3] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.[4][5]
Q2: What are the primary causes of non-specific binding?
A2: Non-specific binding of PEGylated probes can arise from several factors, including:
-
Hydrophobic and Electrostatic Interactions: Probes can non-specifically adhere to surfaces through hydrophobic or electrostatic forces.[2][6]
-
Surface Properties: The material and charge of the experimental vessel (e.g., plastic tubes, glass slides) can contribute to NSB.[7][8]
-
Probe Characteristics: The length of the PEG chain, the nature of the terminal group, and the overall probe concentration can influence non-specific interactions.[9]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces can lead to increased background.[10]
-
Suboptimal Experimental Conditions: Factors such as buffer composition, pH, ionic strength, and inadequate washing can all contribute to NSB.[3][6][11]
Q3: How does the length of the PEG chain affect non-specific binding?
A3: The length of the hydrophilic PEG chain plays a crucial role in minimizing non-specific binding.[9] Longer PEG chains can create a more effective steric hindrance, forming a protective layer that repels non-specific interactions.[12][13] Conversely, shorter PEG chains may not provide sufficient shielding, potentially exposing charged or hydrophobic regions of the probe and leading to increased NSB.[9] Studies have shown that PEG with a molecular weight greater than 2000 g/mol is effective at blocking plastic surfaces.[7]
Q4: What are common blocking agents used to reduce NSB?
A4: A variety of blocking agents can be employed to minimize non-specific binding. These are broadly categorized as protein-based, polymer-based, and surfactants. Common examples include:
-
Protein-based: Bovine Serum Albumin (BSA) and casein are widely used to block non-specific sites on various surfaces.[11][14][15]
-
Polymer-based: Polyethylene glycol (PEG) itself can be used as a blocking agent.[7][8][16] Other polymers like polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) are also utilized.[17]
-
Surfactants: Non-ionic surfactants like Tween-20 can be added to buffers to disrupt hydrophobic interactions.[1][6]
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues related to non-specific binding of PEGylated probes.
Issue 1: High Background Signal in an Immunoassay
Possible Cause: Insufficient blocking or suboptimal washing steps.
Troubleshooting Workflow:
References
- 1. Reducing Non-Specific Binding [reichertspr.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Parts-per-million of polyethylene glycol as a non-interfering blocking agent for homogeneous biosensor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biocompare.com [biocompare.com]
- 11. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. store.nicoyalife.com [store.nicoyalife.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cy3-PEG2-SCO Signal-to-Noise Ratio Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of experiments involving Cy3-PEG2-SCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye derivative of the Cyanine 3 (Cy3) family. It contains two polyethylene glycol (PEG) units and a succinimidyl ester (SCO) reactive group.[1][2] The SCO group covalently binds to primary amines, such as the lysine residues found in proteins and peptides, making it a valuable tool for fluorescently labeling these biomolecules for various applications, including fluorescence microscopy, ELISA, and western blotting.[2][3][4]
Q2: What are the optimal excitation and emission wavelengths for Cy3?
Cy3 has a maximum excitation wavelength of approximately 550 nm and a maximum emission wavelength of around 570 nm.[4]
Q3: What does the PEG component in this compound do?
The polyethylene glycol (PEG) linker in this compound can help to reduce non-specific binding of the labeled molecule to surfaces, which can be a significant source of background noise in sensitive assays.[1]
Q4: How stable is the Cy3 fluorophore?
Cy3 is known to be relatively photostable compared to some other fluorophores, meaning it can withstand exposure to light without rapid degradation.[5] However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination. It is also sensitive to certain environmental factors, such as the presence of ozone and some metal ions like Mn2+, which can increase photobleaching.[5][6]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak fluorescent signal or high background fluorescence. Below are common causes and solutions for these issues.
Problem 1: Weak or No Fluorescent Signal
Possible Cause 1: Inefficient Labeling
-
Incorrect Buffer Composition: The labeling reaction with SCO esters is pH-dependent and requires an amine-free buffer. The optimal pH range is typically 8.3-8.5.[7][8] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the dye, leading to low labeling efficiency.[9]
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. A protein concentration of at least 2 mg/mL is recommended for optimal results.[9]
-
Solution: If your protein solution is too dilute, concentrate it using a spin concentrator before labeling.[9]
-
-
Suboptimal Dye-to-Protein Ratio: An incorrect molar ratio of dye to protein can lead to either under-labeling (low signal) or over-labeling, which can cause fluorescence quenching (reduced signal).[11][12]
Possible Cause 2: Photobleaching
-
Excessive Exposure to Light: Prolonged exposure to the excitation light source, especially at high intensity, will cause the Cy3 fluorophore to photobleach, leading to a diminished signal.[14]
-
Solution: Minimize the sample's exposure to light. Use the lowest possible excitation intensity that provides an adequate signal. When locating the region of interest, use a lower magnification or transmitted light before switching to fluorescence.[15] Employ anti-fade mounting media for fixed samples.[15][16][17][18]
-
Problem 2: High Background Fluorescence
Possible Cause 1: Non-Specific Binding
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the substrate or other proteins can lead to high background.
-
Solution: Use an appropriate blocking buffer. The choice of blocking agent can significantly impact the signal-to-noise ratio. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and specialized commercial blocking buffers.[19][20]
-
-
Excess Antibody Concentration: Using too high a concentration of the labeled primary or secondary antibody can result in non-specific binding and high background.
-
Solution: Titrate your antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[21]
-
-
Insufficient Washing: Inadequate washing steps can leave unbound or weakly bound antibodies, contributing to background noise.
-
Solution: Increase the number and duration of wash steps after antibody incubations. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[22]
-
Possible Cause 2: Autofluorescence
-
Intrinsic Fluorescence of the Sample: Some cells and tissues have endogenous molecules that fluoresce at similar wavelengths to Cy3, creating background signal.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a dye with a different spectral profile.
-
Experimental Protocols
Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/vortexing equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange your protein into 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Adjust the protein concentration to 2-10 mg/mL.[9]
-
-
Prepare the Dye Solution:
-
Labeling Reaction:
-
Purification:
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules per protein molecule. An optimal DOL is crucial for a good signal-to-noise ratio.[26]
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy3 (~550 nm, Aₘₐₓ).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [ (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / ε_protein ]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of Cy3 at its Aₘₐₓ (approximately 150,000 cm⁻¹M⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An ideal DOL is typically between 2 and 10 for antibodies.[11] A DOL that is too high can lead to fluorescence quenching.[11][12]
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Issue | Possible Cause | Recommended Solution |
| Low Signal | Inefficient Labeling (Buffer, pH, Concentration) | Use amine-free buffer (pH 8.3-8.5), concentrate protein to >2 mg/mL. |
| Suboptimal Dye:Protein Ratio | Titrate molar ratio (e.g., 5:1, 10:1, 20:1). | |
| Photobleaching | Minimize light exposure, use anti-fade reagents. | |
| High Background | Non-specific Binding | Optimize blocking buffer (BSA, serum), titrate antibody concentration. |
| Insufficient Washing | Increase number and duration of washes, add detergent (e.g., Tween-20). | |
| Autofluorescence | Use unstained controls, consider spectral unmixing. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available. | Can sometimes be a source of background if not high purity. |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at reducing non-specific binding from the secondary antibody's species.[19] | Must be from the same species as the secondary antibody host. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Less likely to cross-react with mammalian antibodies. | Can be less effective than serum for some applications. |
| Commercial Buffers | Varies | Optimized formulations, often provide superior performance. | More expensive. |
Visualizations
References
- 1. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 2. immunomart.org [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genecopoeia.com [genecopoeia.com]
- 24. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. support.nanotempertech.com [support.nanotempertech.com]
issues with Cy3-PEG2-SCO stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy3-PEG2-SCO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C to -80°C, protected from direct light and moisture.[1][2] When stored as a solution in anhydrous DMSO or DMF, it can be kept at -20°C for 1-2 months.[3][4][5] Avoid repeated freeze-thaw cycles.[1] Aqueous solutions of the NHS ester should be prepared fresh and used immediately due to the risk of hydrolysis.[3]
Q2: What is the primary reactive group of this compound and what does it react with?
This compound contains a succinimidyl ester (SCO or NHS ester) reactive group. This group covalently binds to primary amines (-NH2), such as the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[1][3]
Q3: What is the optimal pH for the labeling reaction with this compound?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[3] At lower pH, the amine group is protonated, which reduces its nucleophilicity and slows down the reaction.[6][7] At pH values above 8.5, the rate of hydrolysis of the SCO group increases significantly, which can reduce the labeling efficiency.[3][8][9]
Q4: What solvents are recommended for dissolving this compound?
For preparing stock solutions, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.[3][4] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the SCO ester.[5] For the labeling reaction, the stock solution is typically added to the protein solution in an appropriate aqueous buffer.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal After Labeling
| Possible Cause | Suggestion |
| Inefficient Labeling Reaction | - Verify pH of Reaction Buffer: Ensure the pH is optimal (8.3-8.5). Use a fresh buffer solution.[3] - Check Protein Concentration: A protein concentration of 2-10 mg/mL is recommended for optimal labeling.[4] Lower concentrations can significantly reduce labeling efficiency. - Increase Dye-to-Protein Molar Ratio: A molar excess of the dye is typically required. The optimal ratio should be determined experimentally, but a starting point of a 4-6 fold molar excess can be used.[4] |
| Hydrolysis of this compound | - Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous DMSO or DMF.[5] - Prepare Fresh Solutions: Dissolve the solid this compound immediately before use. Avoid storing it in aqueous solutions.[3] - Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[2][5] |
| Quenching of Fluorescence | - Determine the Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the Cy3 dye, resulting in a decreased fluorescence signal.[10] Aim for an optimal DOL, which may need to be determined empirically for your specific protein. |
| Photobleaching | - Protect from Light: Minimize exposure of the labeled conjugate to light during the experiment and storage.[1] - Use Antifade Reagents: When imaging, use a mounting medium containing an antifade reagent.[11] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggestion |
| Unreacted Dye | - Purify the Labeled Protein: It is crucial to remove any unconjugated this compound after the labeling reaction. Gel filtration (e.g., Sephadex G-25) is a common and effective method.[3] |
| Non-specific Binding | - Use Blocking Agents: In applications like immunofluorescence, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific binding of the fluorescently labeled protein.[12] - Optimize Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound probes.[12] |
| Autofluorescence | - Check for Sample Autofluorescence: Examine an unlabeled control sample to assess the level of intrinsic fluorescence from your cells or tissue.[13] - Use Appropriate Controls: Always include a negative control (e.g., secondary antibody only) to determine the level of background staining.[12] |
Problem 3: Protein Precipitation During or After Labeling
| Possible Cause | Suggestion |
| Protein Instability | - Optimize Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation. - Check Buffer Compatibility: Ensure the chosen buffer and pH are suitable for your specific protein's stability. |
| High Degree of Labeling | - Reduce Dye-to-Protein Ratio: Excessive labeling can alter the protein's surface properties and lead to aggregation. Reduce the molar excess of the dye in the labeling reaction. The PEG spacer in this compound is designed to improve solubility and reduce aggregation.[14][15] |
| Solvent-Induced Precipitation | - Minimize Organic Solvent Concentration: When adding the dye stock solution (in DMSO or DMF) to the aqueous protein solution, add it slowly while gently vortexing to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should be kept low. |
Data Presentation
Table 1: Stability of NHS Esters under Different Conditions
| Condition | Stability | Recommendation |
| Solid, -20°C to -80°C, Dark, Dry | High (up to 1 year)[1] | Recommended for long-term storage. |
| In Anhydrous DMSO/DMF, -20°C | Moderate (1-2 months)[3][5] | Suitable for short-term storage of stock solutions. |
| Aqueous Solution, pH 7 | Low (hydrolyzes within hours)[9][16] | Prepare fresh and use immediately. |
| Aqueous Solution, pH 8.3-8.5 | Very Low (hydrolyzes rapidly)[3][8][9] | Optimal for reaction, but hydrolysis is a competing factor. |
| Aqueous Solution, pH > 9 | Extremely Low (hydrolyzes within minutes)[9][16] | Not recommended for labeling. |
Table 2: Photophysical Properties of Cy3 Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [10][17] |
| Emission Maximum (λem) | ~570 nm | [10][17] |
| Quantum Yield (Φ) | 0.24 (in absence of silver particles) | [18][19] |
Experimental Protocols
Protocol: Labeling a Protein with this compound
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[4]
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.
-
-
Prepare this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired dye-to-protein molar ratio (a 4-6 fold molar excess is a good starting point).
-
While gently vortexing the protein solution, slowly add the this compound stock solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[3] Alternatively, the reaction can be performed overnight at 4°C.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[3]
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Determine the Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550 nm).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the average number of dye molecules per protein molecule.
-
-
Storage of the Labeled Protein:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C in aliquots for long-term storage.[1] Adding a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Competing reactions of this compound.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. luminwaves.com [luminwaves.com]
- 11. biotium.com [biotium.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy3-PEG2-SCO Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the efficiency of Cy3-PEG2-SCO labeling reactions. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a fluorescent labeling reagent. It consists of three key components:
-
Cy3: A bright, orange-fluorescent dye that is easily detectable.
-
PEG2: A two-unit polyethylene glycol spacer that enhances solubility and reduces steric hindrance.
-
SCO: A cyclooctyne group that reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and occurs efficiently under biocompatible conditions without the need for a copper catalyst.
Q2: How do I quantify the labeling efficiency?
A: The most common method is to calculate the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each target molecule (e.g., a protein). This is determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is a typical Degree of Labeling (DOL) for a protein?
A: The optimal DOL can vary depending on the specific protein and its intended application. For antibodies, a DOL between 2 and 10 is often considered ideal.[1] A low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential protein aggregation or loss of biological activity.[2][3] It is recommended to perform optimization experiments by varying the molar ratio of this compound to your target molecule.
Q4: Why is it crucial to remove unreacted dye before quantification?
A: Any remaining free this compound in the solution will absorb light at ~550 nm, leading to an overestimation of the amount of dye conjugated to your protein. This will result in an inaccurately high calculated DOL.[1][2][4] Therefore, thorough purification of the conjugate is a critical step.
Experimental Protocols
Protocol: Calculating the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the labeling efficiency of a protein with this compound.
1. Purification of the Labeled Conjugate:
-
It is essential to remove all non-conjugated this compound from the labeled protein. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[2][4]
2. Spectrophotometric Measurement:
-
Using a quartz cuvette, measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A280): Corresponds to the maximum absorbance of the protein.
-
~550 nm (Amax): Corresponds to the maximum absorbance of the Cy3 dye.
-
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with a suitable buffer (e.g., PBS) and re-measure. Remember to account for the dilution factor in your calculations.[4]
3. Calculation of DOL:
The DOL is calculated using the following steps and formulas:
Step 1: Calculate the molar concentration of the protein. The protein concentration is determined from its absorbance at 280 nm, corrected for the contribution of the Cy3 dye at this wavelength.
Formula:
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the Cy3 maximum (~550 nm).
-
CF is the correction factor for the Cy3 dye's absorbance at 280 nm. For Cy3, this is approximately 0.08 .[5]
-
εprotein is the molar extinction coefficient of your specific protein at 280 nm (in M⁻¹cm⁻¹).
Step 2: Calculate the molar concentration of the Cy3 dye.
Formula:
Where:
-
Amax is the absorbance of the conjugate at the Cy3 maximum (~550 nm).
-
εdye is the molar extinction coefficient of Cy3 at its Amax, which is 150,000 M⁻¹cm⁻¹ .[6]
Step 3: Calculate the Degree of Labeling (DOL).
Formula:
This final value represents the average number of Cy3 molecules per protein molecule.
Data Presentation
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Value |
| Cy3 Max. Absorbance Wavelength | λmax | ~550 nm |
| Cy3 Molar Extinction Coefficient | εdye | 150,000 M⁻¹cm⁻¹[6] |
| Cy3 Correction Factor at 280 nm | CF | ~0.08[5] |
| Protein Max. Absorbance Wavelength | - | 280 nm |
| Protein Molar Extinction Coeff. | εprotein | Protein-specific |
Table 2: Example DOL Results for a 150 kDa IgG Antibody (εprotein ≈ 210,000 M⁻¹cm⁻¹)
| Molar Ratio (Dye:Protein) in Reaction | A280 (Measured) | A550 (Measured) | Calculated DOL | Efficiency Outcome |
| 2:1 | 0.85 | 0.20 | 1.5 | Sub-optimal labeling |
| 5:1 | 0.95 | 0.55 | 4.0 | Good labeling |
| 10:1 | 1.05 | 0.98 | 7.5 | High labeling |
| 20:1 | 1.15 | 1.25 | 9.8 | Potential for quenching |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DOL / Inefficient Labeling | 1. Suboptimal Molar Ratio: Insufficient excess of this compound. | Increase the molar ratio of this compound to the target molecule in the reaction (e.g., from 5:1 to 10:1 or 20:1).[7] |
| 2. Inactive Azide Group: The azide on the target molecule may have degraded. | Ensure the azide-modified biomolecule has been stored correctly and is freshly prepared if possible. | |
| 3. Steric Hindrance: The azide group on the target molecule is not easily accessible. | Consider using a labeling reagent with a longer PEG spacer to overcome steric hindrance. | |
| High Background Fluorescence | 1. Incomplete Removal of Free Dye: Unreacted this compound remains in the sample. | Repeat the purification step (size-exclusion chromatography or dialysis) and confirm purification with a suitable method (e.g., SDS-PAGE with fluorescence imaging).[2] |
| 2. Non-specific Binding: The dye is adhering non-covalently to the protein or container. | Include a blocking agent (e.g., BSA) in subsequent assays. Ensure thorough washing steps. | |
| 3. Autofluorescence: The sample itself exhibits natural fluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. | |
| Inconsistent DOL Results | 1. Inaccurate Protein Concentration: The initial concentration of the target molecule was incorrect. | Accurately determine the concentration of your azide-modified molecule before starting the labeling reaction. |
| 2. Pipetting Errors: Inaccurate volumes of reagents were used. | Use calibrated pipettes and ensure careful handling of small volumes. | |
| 3. Spectrophotometer Variability: Inconsistent readings from the instrument. | Ensure the spectrophotometer is calibrated and the cuvette is clean and correctly positioned for each reading. | |
| Unexpected Side Reactions | 1. Reaction with Thiols: Cyclooctynes can sometimes react with free thiols (e.g., from cysteine residues).[8] | If your protein has reactive cysteines, consider capping them with a reagent like N-ethylmaleimide prior to the SPAAC reaction. |
Visualizations
Caption: Workflow for this compound labeling and quantification.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Cy3-PEG2-SCO Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the conjugation of Cy3-PEG2-SCO to azide-modified molecules.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction involved in this compound conjugation?
A1: The conjugation of this compound to an azide-modified molecule occurs via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" reaction where the cyclooctyne (SCO) group on the Cy3-PEG2 reagent reacts with an azide group on your target molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without the need for a toxic copper catalyst.
Q2: How does pH affect the efficiency of the this compound conjugation reaction?
A2: The rate of the SPAAC reaction is generally influenced by pH. Studies have shown that for many cyclooctyne-azide pairs, the reaction rate increases with higher pH values, typically in the range of 5 to 10.[1][2] This is often attributed to changes in the charge state and electronic properties of the reactants at different pH levels. However, the optimal pH can also depend on the specific buffer system used. For instance, one study observed that while higher pH generally increased reaction rates, this trend was not observed in HEPES buffer.[1][2] Therefore, it is crucial to select a buffer and pH that are optimal for the reaction while also ensuring the stability of your target molecule.
Q3: What is the optimal pH range for this compound conjugation?
A3: While there is no single universal optimum, a pH range of 7.0 to 8.5 is a good starting point for most SPAAC reactions. This range balances a generally favorable reaction rate with the stability of most proteins and other biomolecules. For specific applications, empirical testing of different pH values within the 7.0-9.0 range is recommended to determine the best conditions for your particular system.
Q4: Is the Cy3 dye itself sensitive to pH?
A4: The Cy3 fluorescent dye is known to be stable and its fluorescence is largely insensitive to pH in a broad range, typically from pH 4 to 10. This means that varying the pH to optimize the conjugation reaction should not significantly impact the fluorescent properties of the Cy3 label.
Q5: Can I use any buffer for the conjugation reaction?
A5: While the SPAAC reaction is tolerant of many common buffers, the choice of buffer can influence the reaction rate. For example, some studies have found that reactions in PBS may be slower compared to those in HEPES at the same pH.[1][2] It is important to avoid buffers that contain primary or secondary amines, such as Tris, if your starting materials were prepared using NHS-ester chemistry, as these can interfere. For the SPAAC reaction itself, phosphate-buffered saline (PBS) is a common choice.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction rate of SPAAC is pH-dependent. If you are working at a neutral or acidic pH, the reaction may be slow. Action: Increase the pH of the reaction buffer. Prepare several small-scale trial reactions with pH values ranging from 7.0 to 8.5 to identify the optimal condition. Ensure your target molecule is stable at the tested pH. |
| Incorrect Buffer Composition | Certain buffer components can interfere with the reaction or the stability of the reactants. Action: If using a custom buffer, ensure it does not contain any components that could react with the azide or cyclooctyne. As a reliable starting point, switch to a standard buffer such as Phosphate-Buffered Saline (PBS). |
| Degraded Reagents | The this compound reagent, especially the cyclooctyne group, can degrade over time, particularly if not stored correctly. Azide-modified molecules can also be susceptible to reduction. Action: Use fresh or properly stored reagents. This compound should be stored at -20°C and protected from light. Ensure the azide-modified molecule has been handled under conditions that prevent azide reduction. |
| Steric Hindrance | The azide group on your target molecule may be in a location that is not easily accessible to the bulky this compound reagent. Action: While difficult to change post-synthesis, consider the design of your azide-modified molecule in future experiments. A longer PEG linker on the azide or cyclooctyne component can sometimes help to overcome steric hindrance. |
| Incorrect Stoichiometry | An inappropriate molar ratio of the this compound to the azide-modified molecule can lead to incomplete conjugation. Action: Optimize the molar ratio of the reactants. A common starting point is to use a 3- to 10-fold molar excess of the this compound reagent over the azide-modified molecule. |
Quantitative Data on pH Impact
The following table summarizes the effect of pH on the second-order rate constants of a representative SPAAC reaction between sulfo-DBCO-amine (a cyclooctyne) and 3-azido-L-alanine at 25°C. While not specific to this compound, it illustrates the general trend of pH dependence in SPAAC reactions.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| MES | 5.0 | 0.40 |
| MES | 6.0 | 0.50 |
| PBS | 7.0 | 0.32 |
| Borate | 8.0 | 0.59 |
| Borate | 9.0 | 0.70 |
| Borate | 10.0 | 0.81 |
Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[1][2]
Experimental Protocols
Detailed Methodology for this compound Conjugation to an Azide-Modified Protein
This protocol provides a general guideline for the conjugation of this compound to an azide-modified protein. The optimal conditions, particularly the molar excess of the dye and reaction time, may need to be determined empirically for each specific protein.
1. Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound, stored at -20°C.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4 or pH 8.5).
-
Purification column (e.g., size-exclusion chromatography, such as a desalting column).
2. Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix by vortexing until fully dissolved. Note: Prepare this solution fresh before each use.
-
Ensure your azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the desired reaction buffer.
-
-
Conjugation Reaction:
-
Determine the amount of protein and this compound needed for the reaction. A 5- to 10-fold molar excess of this compound over the protein is a recommended starting point.
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light. The optimal incubation time may vary depending on the reactivity of the specific azide and the desired degree of labeling.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound from the reaction mixture using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein. The successful conjugate will be brightly colored and will elute in the initial fractions, while the excess free dye will elute later.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical relationship between pH and SPAAC reaction efficiency.
References
Technical Support Center: Purification of Cy3-PEG2-SCO Labeled Samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unconjugated Cy3-PEG2-SCO from labeled biological samples. Proper purification is critical for the accuracy and reliability of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is unconjugated this compound and why is its removal essential?
A1: this compound is a fluorescent labeling reagent consisting of a Cyanine 3 (Cy3) dye, a two-unit polyethylene glycol (PEG) spacer, and a succinimidyl cyclooctyne (SCO) reactive group for covalent attachment to molecules like proteins and peptides.[1][2] In any labeling reaction, a certain amount of this reagent will remain unreacted, or "unconjugated." It is essential to remove this excess free dye to prevent inaccurate results, such as high background fluorescence in imaging experiments and artificially inflated degree of labeling (DOL) calculations.[3][4][5]
Q2: What are the primary methods for removing unconjugated dye?
A2: The most common and effective methods leverage the size difference between the large, labeled biomolecule and the small, unconjugated dye. These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with porous beads.[6][7][8] Larger molecules (the conjugate) cannot enter the pores and elute quickly, while smaller molecules (the free dye) are trapped and elute later.[9]
-
Dialysis: This method uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) that retains the larger labeled molecule while allowing the smaller unconjugated dye to diffuse into a surrounding buffer.[10][11][12]
-
Dye Removal Spin Columns: These are pre-packed columns that utilize a specialized resin for the quick and efficient removal of non-reacted fluorescent dyes from labeling reactions via centrifugation.[4][13]
-
Precipitation: In some cases, the labeled protein can be precipitated out of solution using methods like acetone or methanol precipitation, leaving the soluble unconjugated dye behind in the supernatant.[13]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on several factors including the molecular weight of your target molecule, the sample volume, the required final purity, and the equipment available. The decision-making flowchart below can guide your selection.
Caption: Decision tree for selecting a purification method.
Q4: How can I confirm that the unconjugated dye has been successfully removed?
A4: Successful removal can be verified using a few techniques. Spectrophotometry is a common method: measure the absorbance at 280 nm (for protein) and at the absorbance maximum for Cy3 (~550 nm). An accurate degree of labeling (DOL) calculation is only possible after the free dye is removed.[3] For a qualitative check, you can use Thin Layer Chromatography (TLC) or analytical HPLC to see if a separate, faster-migrating spot/peak corresponding to the free dye is absent in the purified sample.[3][14]
Troubleshooting Guide
Problem: I see little to no fluorescence from my labeled molecule after purification.
-
Possible Cause: The labeling reaction may have been unsuccessful, or too much dye was attached, leading to self-quenching.[3]
-
Solution: Before purification, confirm the labeling by measuring the absorbance spectrum of the crude reaction mixture. To resolve quenching, reduce the molar ratio of the dye to your target molecule in the labeling reaction to achieve a lower, optimal degree of labeling.[3]
Problem: My labeled antibody lost its antigen-binding ability after labeling and purification.
-
Possible Cause: The reactive SCO group on the this compound targets primary amines, such as lysine residues. If critical lysines are located within the antigen-binding site of the antibody, their modification can disrupt its function.[3]
-
Solution: Reduce the molar excess of the dye in the labeling reaction. A lower degree of labeling reduces the probability of modifying residues in the binding site.[3]
Problem: There is still a significant amount of free dye in my sample after purification.
-
Possible Cause 1 (SEC): The column may be overloaded with the sample, or the column length may be insufficient for adequate separation.
-
Solution 1: Do not exceed the recommended sample volume for your column. If separation is still poor, you can increase resolution by connecting multiple columns in series.[15]
-
Possible Cause 2 (Dialysis): The dialysis time may have been too short, or the volume of the external buffer was insufficient to maintain a proper concentration gradient.
-
Solution 2: Perform dialysis for a longer period (e.g., overnight) and use a much larger volume of dialysis buffer (at least 1000 times the sample volume). Ensure the buffer is changed multiple times to maximize diffusion of the free dye.[12]
-
Possible Cause 3 (General): Certain dyes may require more stringent purification.
-
Solution 3: Some dyes, particularly those in the green spectral region, might require double processing through a dye removal column to achieve the desired purity.[4]
Problem: My protein precipitated during the labeling or purification process.
-
Possible Cause: The addition of the bulky, somewhat hydrophobic dye molecule can alter the solubility of the target protein.[3] Additionally, the use of organic solvents during purification (e.g., in some HPLC protocols) can cause precipitation.
-
Solution: Ensure your purification buffer is optimized for your protein's stability (pH, salt concentration). If using spin columns, ensure that any organic solvents from the labeling reaction (like DMF or DMSO) are diluted to ≤10%.[4] If precipitation persists, consider a gentler method like dialysis.
Quantitative Data Summary
The following table compares common methods for removing unconjugated this compound.
| Method | Principle | Typical Purity | Time Required | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | High | 30-90 minutes | High resolution; can be used for buffer exchange.[6][15] | Sample is diluted; potential for sample loss.[7][15] |
| Dye Removal Spin Columns | Resin-based affinity for dyes | Good to High | < 15 minutes | Very fast and convenient; high protein recovery.[4] | Limited sample capacity; resin is single-use.[4] |
| Dialysis | Diffusion across a semi-permeable membrane (MWCO) | Good | 4 hours to overnight | Gentle on samples; can handle large volumes.[10][12] | Very slow; requires large volumes of buffer.[12] |
| Precipitation (e.g., Acetone) | Differential solubility | Moderate | < 1 hour | Fast; can concentrate the sample. | Risk of protein denaturation and loss of activity.[13] |
Experimental Protocols & Workflows
A typical experimental process involves reacting the target molecule with this compound, followed by a purification step to remove the excess, unconjugated dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG2-SCO vs. Cy3-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vitro assays to in vivo imaging. The choice of fluorescent dye and its conjugation chemistry can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison of two popular Cy3-based labeling reagents: Cy3-PEG2-SCO, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and the traditional Cy3-NHS ester, which targets primary amines.
This comparison delves into the fundamental chemistry, performance characteristics, and experimental protocols for each method, offering supporting data and visual guides to inform your selection process.
Executive Summary
| Feature | This compound (SPAAC Chemistry) | Cy3-NHS Ester (Amine Chemistry) |
| Target Moiety | Azide group | Primary amines (Lysine residues, N-terminus) |
| Specificity | High (Bioorthogonal) | Moderate (Targets multiple sites) |
| Site-Selectivity | High (Requires introduction of an azide at a specific site) | Low (Labels accessible primary amines) |
| Reaction Conditions | Physiological pH, aqueous buffers | pH 8.0-9.0, amine-free buffers |
| Catalyst Required | No | No |
| Byproducts | None (Clean reaction) | N-hydroxysuccinimide |
| PEG Linker Benefit | Increased hydrophilicity, reduced non-specific binding | Not inherently present |
| Workflow | Two-step (Azide installation, then SPAAC) | One-step |
Unveiling the Chemistries: A Tale of Two Reactions
The core difference between this compound and Cy3-NHS ester lies in their reactive moieties and, consequently, their labeling mechanisms.
Cy3-NHS Ester: The Workhorse of Amine Labeling
N-hydroxysuccinimide (NHS) esters are a long-established and widely used tool for labeling proteins. The NHS ester group reacts with primary amines, predominantly found on the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond. This reaction is straightforward but generally results in non-specific labeling, as most proteins contain multiple lysine residues. The extent and location of labeling can be influenced by the accessibility of these amines on the protein surface.
This compound: Precision Through Bioorthogonal Click Chemistry
This compound employs a more modern and highly specific "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "SCO" (s-cyclooctyne) group is a strained alkyne that reacts specifically and efficiently with an azide group to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups. This high degree of specificity allows for site-selective labeling if an azide group is first introduced at a desired location on the protein. The inclusion of a PEG2 (polyethylene glycol) linker enhances the hydrophilicity of the dye, which can improve the solubility of the labeled protein and reduce non-specific interactions.[1][2]
Performance Comparison: Specificity vs. Simplicity
The choice between these two reagents often comes down to a trade-off between the desire for labeling precision and the simplicity of the experimental workflow.
| Performance Metric | This compound | Cy3-NHS Ester | Supporting Insights |
| Labeling Specificity | Very High | Moderate | SPAAC is a bioorthogonal reaction, meaning the cyclooctyne and azide groups react exclusively with each other, avoiding off-target reactions with other functional groups present in a biological sample.[3] NHS esters, while amine-reactive, can potentially react with other nucleophiles to a lesser extent and will label multiple lysine residues.[4] |
| Site-Control | High | Low | To use this compound for site-specific labeling, an azide group must first be introduced at a specific location on the protein. This can be achieved through enzymatic methods or by incorporating unnatural amino acids. NHS ester labeling is inherently non-specific, targeting all accessible primary amines.[4] |
| Reaction Kinetics | Fast | Fast | Both reactions generally proceed to completion within a reasonable timeframe (typically 1-2 hours at room temperature). |
| Conjugate Stability | High | High | Both the triazole linkage formed by SPAAC and the amide bond from the NHS ester reaction are highly stable covalent bonds. |
| Effect on Protein Function | Potentially Lower Impact | Can be Disruptive | Because SPAAC allows for site-specific labeling, it is possible to choose a labeling site that is distant from the protein's active site or binding interfaces, thus minimizing functional disruption. Random labeling with NHS esters carries a higher risk of modifying a critical lysine residue, which could alter the protein's structure and function.[5] |
| Ease of Use | Moderate | High | The protocol for this compound involves an initial step of introducing an azide group onto the target protein, making it a two-step process. NHS ester labeling is a simpler, one-step reaction.[6] |
Experimental Workflows
To provide a practical understanding, the following diagrams illustrate the conceptual workflows for protein labeling with both this compound and Cy3-NHS ester.
Signaling Pathways and Logical Relationships
The decision to use one labeling strategy over the other depends on the specific experimental goals. The following diagram illustrates the logical decision-making process.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with Cy3-NHS Ester
This protocol is a general guideline for labeling proteins with Cy3-NHS ester. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy3-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.[2]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy3-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved Cy3-NHS ester. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy3 dye at its absorbance maximum (~550 nm).
Protocol 2: Site-Specific Protein Labeling with this compound (Two-Step)
This protocol involves the initial introduction of an azide group onto the protein, followed by the SPAAC reaction with this compound.
Step A: Introduction of Azide Groups into the Protein
There are several methods to introduce azide groups site-specifically. One common method is to use an NHS-ester functionalized with an azide.
Materials:
-
Protein of interest
-
Azide-NHS ester (e.g., Azido-propionic acid NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column
Procedure:
-
Follow a similar procedure as described in Protocol 1 (steps 1-4) to react the protein with the Azide-NHS ester. This will attach azide groups to the primary amines of the protein.
-
Purify the azide-modified protein thoroughly using a size-exclusion column to remove all unreacted Azide-NHS ester. This is a critical step to prevent the subsequent reaction of this compound with free azide molecules.
Step B: Labeling with this compound via SPAAC
Materials:
-
Azide-modified protein (from Step A)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Purification column
Procedure:
-
Prepare Solutions: Dissolve the azide-modified protein in PBS, pH 7.4. Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute into the protein solution.
-
SPAAC Reaction: Add a 2- to 10-fold molar excess of this compound to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE (looking for a shift in the fluorescent band) or mass spectrometry.
-
Purification: Purify the Cy3-labeled protein from unreacted this compound using a size-exclusion chromatography column.
-
Characterization: Confirm successful labeling and determine the DOL as described in Protocol 1.
Conclusion
Both this compound and Cy3-NHS ester are valuable tools for fluorescently labeling proteins. The choice between them hinges on the specific requirements of the experiment. For applications demanding high specificity and site-selective labeling to preserve protein function, the bioorthogonal SPAAC chemistry of this compound is the superior choice, despite its two-step workflow. For routine applications where a simple, rapid, and robust labeling of a protein is needed, and where some degree of non-specificity is acceptable, the traditional Cy3-NHS ester remains a reliable and cost-effective option. By understanding the underlying chemistry and performance characteristics of each reagent, researchers can make an informed decision to best suit their scientific goals.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: Cy3 vs. Alexa Fluor 555 for Advanced Fluorescence Microscopy
For researchers, scientists, and drug development professionals seeking the optimal orange-red fluorescent dye for their microscopy applications, this guide provides a comprehensive, data-driven comparison of two popular choices: Cyanine3 (Cy3) and Alexa Fluor 555. We delve into their spectral properties, photostability, and brightness, supported by experimental protocols and data visualizations to inform your selection process.
At a Glance: Key Performance Indicators
When selecting a fluorophore, key parameters such as spectral characteristics, quantum yield, molar extinction coefficient, and photostability are paramount. Below is a summary of these quantitative metrics for Cy3 and Alexa Fluor 555.
| Property | Cy3 | Alexa Fluor 555 | Advantage |
| Excitation Maximum (nm) | ~550 - 554 | ~555 | Alexa Fluor 555 (Slightly better match for 561 nm laser) |
| Emission Maximum (nm) | ~568 - 570 | ~565 | Spectrally similar, compatible with the same filter sets |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Comparable |
| Quantum Yield | ~0.15 | ~0.10 | Cy3 |
| Brightness (Molar Extinction x QY) | ~22,500 | ~15,000 | Cy3 (in free dye form) |
| Photostability | Moderate | High | Alexa Fluor 555 |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10[1] | pH-insensitive over a broad range[2][3] | Both are highly stable |
| Susceptibility to Aggregation | Higher, can lead to quenching | Lower | Alexa Fluor 555 |
Deeper Dive: Performance in Application
While the intrinsic properties of a fluorophore are important, its performance when conjugated to a biomolecule in a cellular environment is the ultimate measure of its utility.
Photostability: A Critical Advantage for Imaging
One of the most significant differentiators between these two dyes is their photostability. Alexa Fluor 555 is demonstrably more resistant to photobleaching than Cy3.[4][5] In practical terms, this means that under continuous illumination, Alexa Fluor 555 will maintain its fluorescent signal for a longer duration, allowing for the capture of more images or longer time-lapse experiments without significant signal degradation.
Experimental data has shown that after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[5] This increased photostability is a crucial advantage for demanding imaging techniques such as confocal microscopy and super-resolution microscopy.
Brightness of Conjugates: The Bigger Picture
Although Cy3 has a higher quantum yield in its free form, protein conjugates of Alexa Fluor 555 are consistently reported to be brighter than Cy3 conjugates.[4] This is largely attributed to the fact that Cy dyes, including Cy3, have a higher tendency to form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling.[6][7] This self-quenching effect diminishes the overall fluorescence of the conjugate. Alexa Fluor dyes are less prone to this aggregation, resulting in brighter and more reliable signals in immunofluorescence applications.[6][7]
Experimental Protocols
To provide a framework for your own comparative studies, we outline detailed methodologies for key experiments.
Protocol for Comparing Photostability of Fluorophore-Conjugated Antibodies
This protocol describes a method for comparing the photobleaching rates of secondary antibodies conjugated to Cy3 and Alexa Fluor 555 in fixed cells.
Materials:
-
Fixed cells on coverslips
-
Primary antibody specific to a target protein
-
Goat anti-mouse IgG (or other appropriate species) conjugated to Cy3
-
Goat anti-mouse IgG (or other appropriate species) conjugated to Alexa Fluor 555
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Antifade mounting medium
-
Fluorescence microscope with a suitable filter set for Cy3/Alexa Fluor 555 and a camera
Procedure:
-
Cell Preparation: Plate and fix cells on coverslips using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Divide the coverslips into two groups. Incubate one group with the Cy3-conjugated secondary antibody and the other group with the Alexa Fluor 555-conjugated secondary antibody. Both antibodies should be used at the same concentration (e.g., 1-5 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Photobleaching:
-
Locate a field of view with comparable initial fluorescence intensity for both the Cy3 and Alexa Fluor 555 samples.
-
Using identical microscope and camera settings (e.g., exposure time, laser power), acquire an initial image (time point 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 2-5 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in the images from each time point.
-
Normalize the intensity values to the initial intensity at time point 0.
-
Plot the normalized fluorescence intensity as a function of time for both Cy3 and Alexa Fluor 555 to compare their photobleaching rates.
-
Protocol for NHS Ester Conjugation to a Primary Antibody
This protocol provides a general method for labeling a primary antibody with a Cy3 or Alexa Fluor 555 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Primary antibody (1-5 mg/mL in an amine-free buffer like PBS)
-
Cy3 NHS ester or Alexa Fluor 555 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stir plate and micro-stir bar
Procedure:
-
Prepare the Antibody: Dissolve or dialyze the antibody into the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction:
-
Place the antibody solution in a microcentrifuge tube with a micro-stir bar.
-
While gently stirring, add the calculated amount of dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically but a starting point of 10:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The first colored band to elute will be the conjugated antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (550 nm for Cy3, 555 nm for Alexa Fluor 555).
-
Logical Comparison of Key Features
The choice between Cy3 and Alexa Fluor 555 often comes down to the specific demands of the experiment. The following diagram illustrates a logical decision-making process based on key performance attributes.
Conclusion
For routine fluorescence microscopy where photobleaching is not a major concern and cost is a significant factor, Cy3 remains a viable option. However, for more demanding applications that require high photostability, maximum conjugate brightness, and reliable performance, Alexa Fluor 555 is the superior choice. Its resistance to photobleaching and lower propensity for aggregation-induced quenching make it a more robust and versatile tool for modern fluorescence microscopy. Researchers should carefully consider their specific experimental needs and the trade-offs between cost and performance when selecting the appropriate fluorophore.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Copper-Free Click Chemistry: SCO vs. DBCO
In the realm of bioconjugation, copper-free click chemistry has become an indispensable tool for researchers in drug development and molecular biology. By eliminating the cytotoxic copper(I) catalyst, these reactions can be performed in living systems, opening up a vast array of applications in live-cell imaging and in vivo diagnostics.[1][2] At the forefront of this technology are two highly popular reaction pairs: the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between s-tetrazine and a trans-cyclooctene, such as s-tetrazinyl-cysteine-trans-cyclooctene (SCO).
This guide provides an objective comparison of the SCO-tetrazine and DBCO-azide ligation systems, focusing on reaction kinetics, stability, and biocompatibility, supported by experimental data and protocols to aid researchers in selecting the optimal chemistry for their needs.
Core Performance Comparison: Kinetics and Stability
The primary distinction between the SCO-tetrazine and DBCO-azide systems lies in their reaction kinetics. The IEDDA reaction is widely regarded as the fastest bioorthogonal reaction currently available.[3][4] This rapid reactivity allows for efficient labeling at very low concentrations, a critical advantage for in vivo applications where reagent concentrations are inherently limited.
In contrast, SPAAC reactions involving DBCO and azides are significantly slower.[3][5] While highly effective and specific, the slower kinetics may necessitate longer incubation times or higher reagent concentrations to achieve comparable yields to the IEDDA system.
Stability is another critical factor. While both reagents are designed for use in complex biological media, they exhibit different sensitivities to common experimental conditions. DBCO, for instance, has shown instability in the presence of certain reducing agents like TCEP and thiols such as glutathione (GSH).[6] Conversely, trans-cyclooctenes can be prone to isomerization to their less reactive cis-isomers, although newer derivatives have been engineered for enhanced stability.[3][7]
Data Presentation: Reaction Kinetics
The second-order rate constants summarized below highlight the significant kinetic advantage of the TCO-tetrazine reaction over the DBCO-azide cycloaddition.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | 1,000 - 3,300,000[7][8] | Extremely fast kinetics, ideal for low concentration applications and rapid labeling.[3] |
| SPAAC | DBCO + Azide | 1 - 2[3] | Moderate kinetics, robust and highly specific reaction.[5] |
| SPAAC | Oxa-DBCO (ODIBO) + Azide | ~45[3] | Improved kinetics over standard DBCO. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling using both DBCO-azide and TCO-tetrazine click chemistry.
Protocol 1: Antibody Labeling via DBCO-Azide (SPAAC)
This protocol describes the activation of an antibody with a DBCO-NHS ester followed by conjugation to an azide-containing molecule.
1. Antibody Preparation:
-
Exchange the antibody buffer to a PBS buffer (pH 7.4). Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[9]
-
Adjust the antibody concentration to 1-2 mg/mL.
2. Antibody Activation with DBCO:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[9]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be ~20%.[10]
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[10]
-
Remove unreacted DBCO-NHS ester using a spin desalting column. The DBCO-activated antibody can be stored at -20°C for up to one month, though reactivity may decrease over time.[9][10]
3. Copper-Free Click Reaction:
-
Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule of interest.
-
Incubate the mixture overnight at 4°C.[9]
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, HPLC) to remove unreacted materials.[9]
Protocol 2: Site-Specific Labeling via TCO-Tetrazine (IEDDA)
This protocol outlines the reaction between a protein functionalized with a tetrazine-bearing amino acid and a TCO-containing label.
1. Protein Preparation:
-
Express and purify the protein of interest containing a genetically encoded tetrazine amino acid.
-
Exchange the protein into a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 10-50 µM.
2. IEDDA Ligation:
-
Prepare a stock solution of the TCO-functionalized molecule (e.g., a fluorescent dye) in an appropriate solvent (e.g., DMSO).
-
Add the TCO-functionalized molecule to the protein solution at a 1.5 to 5-fold molar excess.
-
The reaction is typically very fast and can proceed to completion in minutes to a few hours at room temperature or 37°C.[8] Monitor reaction progress if necessary.
-
Due to the high speed and efficiency, quenching is often not required.
3. Purification:
-
Remove the excess unreacted TCO-label using a spin desalting column or dialysis.
-
Verify the conjugation using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizing the Chemistry
Diagrams created using Graphviz illustrate the core reaction mechanisms and a typical experimental workflow.
Conclusion and Recommendations
Both SCO (reacting with tetrazine) and DBCO (reacting with azide) are powerful reagents for copper-free click chemistry, each with distinct advantages.
Choose SCO-tetrazine ligation for:
-
Speed: When rapid conjugation is essential, such as in short-term in vivo imaging or when working with unstable biomolecules.
-
Low Concentrations: For applications where high concentrations of reactants are not feasible or desirable. The exceptionally high rate constants ensure efficient labeling even with limited material.[3]
Choose DBCO-azide ligation for:
-
Orthogonality: When conducting multiple, simultaneous labeling experiments, the azide-DBCO pair can be used orthogonally with the tetrazine-TCO system.[4]
-
Established Protocols: DBCO-azide chemistry is widely adopted with a vast library of commercially available reagents and well-established protocols.[10]
-
When Extreme Speed is Not Required: For many standard bioconjugation tasks, the moderate kinetics of SPAAC are sufficient and provide a robust and reliable covalent linkage.[5]
Ultimately, the choice between SCO and DBCO depends on the specific experimental requirements. By understanding the fundamental differences in their reaction kinetics and stability, researchers can better design their experiments and harness the full potential of copper-free click chemistry for advancing biological research and drug development.
References
- 1. chempep.com [chempep.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
A Researcher's Guide to the Photostability of Cyanine Dyes: Cy3 and Its Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the choice of a fluorophore is critical. An ideal fluorescent dye must not only be bright but also photostable, retaining its signal under prolonged illumination. This guide provides an objective comparison of the photostability of Cy3, a widely used cyanine dye, against other common cyanine dyes and the popular Alexa Fluor series, supported by experimental data and protocols.
Quantitative Comparison of Dye Photostability
The photostability of a fluorescent dye is its ability to resist photobleaching—the irreversible destruction of the fluorophore upon exposure to light. This is a crucial parameter for applications requiring long or intense illumination, such as single-molecule studies, confocal microscopy, and high-content screening. While Cy3 is a versatile dye, several alternatives offer significant improvements in photostability.
Studies consistently show that the Alexa Fluor family of dyes, particularly those spectrally similar to Cy3 and Cy5, exhibit superior resistance to photobleaching.[1][2] For instance, in one comparison, protein conjugates of Alexa Fluor 647 retained approximately 80% of their initial fluorescence under conditions where Cy5 conjugates retained only 55%.[2] This enhanced performance is often attributed to reduced dye aggregation on proteins, a phenomenon that can quench fluorescence.[1] In general, Cy5 is considered to be significantly less photostable than the Alexa Fluor dyes that emit in the same spectral region.[3]
Table 1: Summary of Photostability and Quantum Yield Data
| Dye | Comparison Dye(s) | Key Photostability Finding | Fluorescence Quantum Yield (QY) | Reference(s) |
| Cy3 | Alexa Fluor 555 | Alexa Fluor 555 is significantly more photostable.[1][3] | 0.24 | [4] |
| Cy5 | Alexa Fluor 647 | Alexa Fluor 647 is considerably more photostable; retaining ~80% fluorescence vs. 55% for Cy5 in one study.[2] | 0.20 | [4] |
| Cy5, Cy7 | Dye 3 (novel) | Cy5 and Cy7 fluorescence decreased relatively rapidly during a 50-minute irradiation period compared to a more stable novel dye. | Not provided | [5] |
| Alexa Fluor Dyes | Cy Dyes | Generally exhibit greater photostability and brightness than their spectrally similar Cy dye counterparts.[1][6] | Not provided | [1][6] |
| Cy3 | Cy2, Cy5 | Cy3 is noted to be photostable in both aqueous and non-polar media, unlike Cy2 and Cy5 which are outperformed by Alexa Fluor dyes in aqueous solutions. | Not provided | [7] |
Experimental Protocol for Photostability Assessment
A common method for evaluating and comparing the photostability of fluorescent dyes involves subjecting them to continuous illumination and measuring the decay of their fluorescence intensity over time. This can be performed on dyes in solution or on dyes conjugated to biomolecules, such as antibodies in immunocytochemistry applications.
General Protocol for Photobleaching Analysis:
-
Sample Preparation:
-
For Dyes in Solution: Dissolve the cyanine dyes to be tested in a suitable buffer (e.g., PBS, pH 7.4) to a standardized concentration (e.g., 100 µM).[5]
-
For Conjugated Dyes: Prepare slides with cells or tissues stained with fluorophore-conjugated antibodies according to standard immunocytochemistry (ICC) protocols.[6] Mount the samples in an appropriate mounting medium.
-
-
Microscopy and Illumination:
-
Place the sample on the stage of a fluorescence microscope equipped with a light source (e.g., laser, mercury-arc lamp) and the appropriate filter set for the dye being tested.
-
Select a region of interest (ROI) for analysis.
-
Continuously illuminate the sample using a defined laser power or light intensity (e.g., 2 mW or 20 mW).[4]
-
-
Data Acquisition:
-
Acquire images or intensity readings from the ROI at regular time intervals (e.g., every few seconds or minutes) throughout the illumination period.
-
The total duration of the experiment can range from several minutes to an hour, depending on the dye's stability and the light intensity.[5]
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ) to measure the mean fluorescence intensity within the ROI for each acquired image.[6]
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of illumination time. The rate of decay of this curve represents the photobleaching rate. A slower decay indicates higher photostability.
-
Caption: Workflow for assessing and comparing cyanine dye photostability.
Mechanisms and Mitigation of Photobleaching
Photobleaching often occurs when the dye enters a long-lived, non-emissive triplet state.[8] While in this state, the dye is more susceptible to irreversible chemical reactions with surrounding molecules, particularly singlet oxygen.[8][9]
Several strategies can enhance the photostability of cyanine dyes. For single-molecule experiments, photoprotective agents and oxygen scavenging systems are often added to the imaging buffer to reduce the rate of photobleaching.[8] Furthermore, recent advances have shown that directly conjugating photostabilizing molecules like cyclooctatetraene (COT) or Trolox to a cyanine dye such as Cy5 can dramatically improve its photostability without altering its spectral properties.[10]
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Brightness of Cy3-PEG2-SCO Conjugates: A Comparative Guide
For researchers engaged in molecular labeling, selecting the optimal fluorescent probe is critical for generating high-quality, reproducible data. The brightness of a fluorophore is a key performance indicator, directly influencing signal-to-noise ratios and detection sensitivity. This guide provides a detailed comparison of the brightness of Cy3-PEG2-SCO conjugates against common alternatives, supported by spectroscopic data and established experimental protocols for validation.
The intrinsic brightness of a fluorophore is determined by two fundamental properties: its molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its fluorescence quantum yield (Φ), the ratio of emitted photons to absorbed photons. The product of these two values (ε × Φ) provides a theoretical measure of a dye's brightness, enabling objective comparisons.
Comparative Spectroscopic Data
The following table summarizes the key spectral properties of Cy3 and two common alternatives, Cy3B and Alexa Fluor 555. Cy3B is an improved structural analog of Cy3, while Alexa Fluor 555 is a widely used dye with very similar spectral characteristics.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cy3 | ~554 | ~568 | 150,000 | ~0.15 | 22,500 |
| Cy3B | ~560 | ~571 | 120,000 | >0.67 | >80,400 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 |
Data Analysis:
Based on theoretical calculations, Cy3B is substantially brighter than both the standard Cy3 and Alexa Fluor 555. This significant increase in brightness is primarily due to its dramatically higher quantum yield.[1][2] The rigid, cyclized structure of Cy3B prevents photo-induced isomerization, a common pathway for non-radiative decay in standard cyanine dyes like Cy3, resulting in more efficient fluorescence emission.[3]
While Cy3 and Alexa Fluor 555 share an identical extinction coefficient, the slightly higher quantum yield of Cy3 makes it theoretically brighter. However, this advantage is often negated in practical applications. Cy3 is known to be susceptible to self-quenching when conjugated to proteins at high molar ratios.[1] In contrast, Alexa Fluor 555 conjugates are significantly less prone to this self-quenching effect and exhibit greater photostability, often resulting in brighter and more stable signals in imaging experiments.[4][5][6]
Therefore, for applications requiring the highest possible photon output, Cy3B is the superior choice. For general applications, while Cy3 is a viable option, Alexa Fluor 555 often provides more robust and reliable performance due to its resistance to quenching and photobleaching.
Experimental Protocols for Brightness Evaluation
To empirically validate fluorophore brightness in a specific experimental context, several methods can be employed.
Method 1: Molecular Brightness via Fluorescence Correlation Spectroscopy (FCS)
FCS is a powerful technique that measures fluorescence fluctuations within a microscopic observation volume to determine the concentration and brightness of fluorescent particles. The molecular brightness is calculated directly from the fluorescence intensity and the amplitude of the fluorescence correlation curve.
Protocol:
-
Sample Preparation: Prepare dilute solutions (1-10 nM) of the fluorophore conjugates (e.g., this compound labeled antibody, Cy3B-labeled antibody, etc.) in a suitable buffer (e.g., PBS).
-
Instrument Setup: Use a confocal microscope equipped for FCS measurements, typically with a high numerical aperture (NA ≥ 1.2) water-immersion objective and single-photon counting detectors.
-
Calibration: Calibrate the confocal volume using a standard dye with a known diffusion coefficient (e.g., Alexa Fluor 488).
-
Data Acquisition:
-
Excite the dye samples using an appropriate laser line (e.g., 532 nm or 561 nm).
-
Record the fluorescence intensity fluctuations for a period of 45-90 seconds for each sample.
-
Ensure that photon count rates are well above background but below detector saturation levels.
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) from the raw fluorescence data.
-
Fit the ACF to an appropriate diffusion model to determine the average number of molecules (N) in the confocal volume.
-
Calculate the molecular brightness (photons per second per molecule) by dividing the average fluorescence intensity by N.
-
Method 2: Relative Brightness via Stain Index in Flow Cytometry
For applications involving cell labeling, the Stain Index (SI) provides a standardized measure of the ability to resolve a positively stained population from a negative control. It is an excellent metric for comparing the practical brightness of different fluorophore conjugates.
Protocol:
-
Reagent Preparation: Conjugate the same antibody clone to each of the fluorophores to be compared (Cy3, Cy3B, Alexa Fluor 555) and carefully determine the degree of labeling for each.
-
Cell Staining:
-
Prepare a cell suspension known to express the target antigen.
-
Divide the cells into separate tubes, one for each conjugate and one for an unstained control.
-
Stain the cells with a titrated, optimal concentration of each antibody-fluorophore conjugate.
-
-
Flow Cytometry:
-
Acquire data for each sample on a flow cytometer, ensuring consistent instrument settings (laser power, detector voltages).
-
Collect a sufficient number of events for statistical analysis (e.g., >10,000 events for the positive population).
-
-
Data Analysis:
-
Gate the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the positive population (MFI_pos) and the negative (unstained) population (MFI_neg).
-
Determine the standard deviation of the negative population (SD_neg).
-
Calculate the Stain Index using the formula: SI = (MFI_pos - MFI_neg) / (2 × SD_neg)
-
Compare the calculated SI values to determine the relative brightness of the conjugates on the specific instrument used.[7]
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the brightness of fluorescent conjugates.
Caption: Workflow for comparative evaluation of fluorophore brightness.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Alternatives for Cy3-PEG2-SCO in Bioorthogonal Labeling
In the realm of bioorthogonal chemistry, the ability to specifically label and visualize biomolecules in their native environment is paramount. Cy3-PEG2-SCO, a reagent combining a strained cyclooctyne (SCO) for copper-free click chemistry with the popular Cy3 fluorophore, has been a widely used tool. However, the expanding demands of complex biological experiments have driven the development of a diverse toolkit of alternative reagents. This guide provides a comprehensive comparison of prominent alternatives to this compound, offering researchers the data and protocols needed to select the optimal tool for their specific application.
The primary alternatives to the SCO moiety in this compound fall into two main categories of strain-promoted cycloadditions: other cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and reagents for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Key Alternatives to SCO for SPAAC Reactions
Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most common and effective alternatives to SCO. These cyclooctynes offer different balances of reactivity, stability, and steric hindrance.
-
DBCO (Dibenzocyclooctyne): Characterized by its fused dibenzoannulene structure, DBCO exhibits high reactivity with azides, driven by significant ring strain. This high reactivity allows for rapid labeling at low concentrations. However, the bulky, rigid structure of DBCO can introduce steric hindrance, which may be a concern when labeling sterically crowded sites.
-
BCN (Bicyclo[6.1.0]nonyne): BCN is a smaller and less sterically hindered cyclooctyne compared to DBCO. This can be advantageous for labeling in confined spaces. While generally considered highly reactive, its reaction kinetics can vary depending on the azide reaction partner.
A Powerful Alternative: Inverse-Electron-Demand Diels-Alder (IEDDA) Chemistry
A mechanistically distinct but highly effective alternative to SPAAC is the IEDDA reaction, most commonly between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO). This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.
-
Tetrazine-TCO Ligation: The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions currently available. This allows for extremely rapid labeling, even of low-abundance targets. The small size of the tetrazine moiety is also an advantage.
Quantitative Comparison of Bioorthogonal Labeling Reagents
The choice of a bioorthogonal reagent is often a trade-off between reactivity, stability, size, and the specific biological context. The following table summarizes the key performance characteristics of SCO, DBCO, BCN, and the Tetrazine-TCO system.
| Feature | SCO (S-Cyclooctyne) | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Tetrazine-TCO |
| Reaction Type | SPAAC | SPAAC | SPAAC | IEDDA |
| Reaction Partner | Azide | Azide | Azide | trans-Cyclooctene (TCO) |
| Relative Reactivity | Moderate | High | High | Very High |
| Relative Size/Sterics | Small | Large | Small | Tetrazine: Small, TCO: Moderate |
| Key Advantages | Small size | High reactivity | Small size, good reactivity | Extremely fast kinetics |
| Potential Limitations | Moderate reactivity | Steric hindrance | Can be less reactive than DBCO in some cases | TCO can have some side reactions |
Fluorophore Considerations
It is important to note that the fluorophore (e.g., Cy3) can be conjugated to any of these bioorthogonal handles. The choice of fluorophore is critical and should be based on the specific experimental requirements, such as the available laser lines for excitation, the desired emission wavelength to avoid autofluorescence, and the photostability needed for long-term imaging. A wide range of fluorophores, from traditional dyes like FITC and rhodamine derivatives to modern high-performance dyes like the Alexa Fluor and DyLight series, are commercially available conjugated to DBCO, BCN, and tetrazines.
Experimental Workflows and Protocols
The general workflow for a bioorthogonal labeling experiment is a two-step process. First, the bioorthogonal handle (e.g., an azide or a TCO) is introduced into the biological system, typically through metabolic labeling or genetic code expansion. This is followed by the introduction of the complementary probe, a fluorophore conjugated to the reactive partner (e.g., a cyclooctyne or a tetrazine).
General Protocol for Live Cell Bioorthogonal Labeling
This protocol provides a general framework for labeling cell surface glycans. Optimization of concentrations, incubation times, and washing steps is recommended for each specific cell type and application.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for glycan labeling.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Labeling with Fluorophore-Cyclooctyne Conjugate:
-
Prepare a stock solution of the fluorophore-cyclooctyne conjugate (e.g., Cy3-DBCO) in a biocompatible solvent like DMSO.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated azido sugars.
-
Dilute the fluorophore-cyclooctyne conjugate in a suitable imaging buffer (e.g., phenol red-free medium) to the final working concentration (typically 1-10 µM).
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove the unreacted probe.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions and the experimental workflow.
Validating Cy3-PEG2-SCO Protein Labeling: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals seeking to confidently validate the covalent labeling of proteins with the fluorescent dye Cy3-PEG2-SCO, mass spectrometry offers a definitive analytical approach. This guide provides a comparative overview of this compound and a common alternative, Cy3 NHS ester, and details the experimental workflow for robust validation.
The conjugation of fluorescent dyes to proteins is a cornerstone of modern biological research, enabling the visualization and tracking of proteins in a multitude of assays. This compound is an amine-reactive fluorescent dye that specifically targets primary amines, such as the N-terminus of a protein and the epsilon-amine of lysine residues, to form a stable covalent bond.[1] The inclusion of a polyethylene glycol (PEG) linker is designed to enhance solubility and minimize steric hindrance.[2]
To ensure the integrity of downstream applications, it is crucial to validate the successful labeling of the target protein. Mass spectrometry provides an accurate and sensitive method to confirm covalent modification and to assess the efficiency of the labeling reaction.
Performance Comparison: this compound vs. Cy3 NHS Ester
While both this compound and Cy3 NHS ester utilize the same Cy3 fluorophore, their reactivity and handling characteristics can differ. Cy3 NHS (N-hydroxysuccinimidyl) ester is a widely used amine-reactive dye that forms a stable amide bond with primary amines.[3] The primary distinction lies in the linker connecting the Cy3 dye to the reactive group.
| Feature | This compound | Cy3 NHS Ester |
| Reactive Group | Azetidinone (SCO) | N-hydroxysuccinimidyl (NHS) ester |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Linker | PEG2 (Polyethylene glycol) | None |
| Key Advantage | Increased hydrophilicity, potentially reduced aggregation | Well-established chemistry, widely available |
| Mass Shift | Dependent on the full molecular weight of the reagent | Dependent on the full molecular weight of the reagent |
Experimental Validation by Mass Spectrometry
The primary methods for validating fluorescent labeling by mass spectrometry are the determination of the degree of labeling (DOL) and the identification of labeled peptide fragments after enzymatic digestion.
Determining Degree of Labeling (DOL)
The Degree of Labeling (DOL) refers to the average number of dye molecules conjugated to a single protein molecule.[4][5] While UV-Vis spectrophotometry is a common method for estimating DOL, mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight), provides a more direct and precise measurement.
By comparing the mass-to-charge ratio (m/z) of the unlabeled protein with that of the labeled protein, the number of attached dye molecules can be determined. The mass spectrum of the labeled protein will show a series of peaks, each corresponding to the protein with a different number of dye molecules attached. The distribution of these peaks can be used to calculate the average DOL.
Experimental Protocol: Validation of this compound Labeling of Bovine Serum Albumin (BSA)
This protocol outlines the steps for labeling Bovine Serum Albumin (BSA) with this compound and subsequently analyzing the conjugate by MALDI-TOF mass spectrometry.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography column (e.g., PD-10 desalting column)
-
MALDI Matrix (e.g., Sinapinic acid)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve BSA in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved this compound to the BSA solution at a molar ratio of 5-20 moles of dye per mole of protein. Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
MALDI-TOF MS Analysis:
-
Mix the purified, labeled BSA with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum of the labeled BSA using a MALDI-TOF mass spectrometer in linear mode.
-
Acquire the mass spectrum of an unlabeled BSA control under the same conditions.
-
-
Data Analysis:
-
Determine the m/z values of the unlabeled and labeled BSA peaks.
-
Calculate the mass difference to confirm the covalent attachment of the this compound dye.
-
Analyze the distribution of peaks in the labeled BSA spectrum to determine the degree of labeling.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the validation of this compound labeling.
Caption: Workflow for validating this compound protein labeling.
Caption: Reaction mechanism of this compound with primary amines.
By following this guide, researchers can confidently validate the successful labeling of their target proteins with this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
The Crucial Role of PEG Linker Length in Optimizing Bioconjugate Performance
Researchers, scientists, and drug development professionals are increasingly leveraging Polyethylene Glycol (PEG) linkers to enhance the therapeutic efficacy of bioconjugates. The length of these flexible, hydrophilic spacers is a critical design parameter that significantly influences the stability, pharmacokinetics, and overall performance of therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various drug delivery systems. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The choice of PEG linker length is far from trivial, with evidence demonstrating its profound impact on a molecule's biological activity and therapeutic index. A shorter PEG linker may be advantageous for applications requiring compact labeling, while longer chains are often preferred for improving solubility and reducing immunogenicity.[1] This guide will delve into the specific performance trade-offs associated with varying PEG linker lengths across key biopharmaceutical applications.
Impact on Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, the PEG linker connects the antibody to the cytotoxic payload, and its length can dramatically affect the ADC's efficacy and safety profile.[2] Longer PEG chains can shield the hydrophobic payload, improving solubility and pharmacokinetic properties.
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice revealed a significant correlation between linker length and therapeutic outcome. ADCs with PEG linkers of 8, 12, and 24 units demonstrated significantly higher tumor exposure and a more pronounced reduction in tumor weight (75-85%) compared to those with shorter 2 and 4 PEG unit linkers (35-45% reduction).[3] The non-PEGylated control ADC showed only an 11% decrease in tumor weight.[3] This suggests that longer PEG linkers can enhance the preferential uptake of ADCs into tumor tissue.[3]
Similarly, another study on affibody-based drug conjugates found that increasing the PEG linker size from 4 kDa to 10 kDa resulted in a more than four-fold extension of the conjugate's half-life and a significant improvement in its tumor-inhibiting ability in animal models, despite a reduction in in vitro cytotoxicity.[4][5]
Table 1: Comparison of ADC Performance with Different PEG Linker Lengths
| PEG Linker Length | Key Performance Metrics | Reference |
| No PEG | 11% reduction in tumor weight in xenograft model. | [3] |
| 2 and 4 PEG units | 35-45% reduction in tumor weight. | [3] |
| 8, 12, and 24 PEG units | 75-85% reduction in tumor weight; significantly higher tumor to plasma exposure ratios. | [3] |
| 4 kDa | 2.5-fold half-life extension; 4.5-fold reduction in in vitro cytotoxicity. | [4] |
| 10 kDa | 11.2-fold half-life extension; 22-fold reduction in in vitro cytotoxicity; most ideal tumor therapeutic ability in animal model. | [4] |
Influence on PROTAC Activity
PROteolysis TArgeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of the PROTAC's efficacy.
The length and flexibility of the linker influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[6] Studies have shown that there is often an optimal linker length for maximal degradation. For instance, in a series of BTK degraders, PROTACs with shorter linkers (less than 4 PEG units) exhibited impaired binding affinity for both the target protein (BTK) and the E3 ligase (CRBN), likely due to steric hindrance.[7][8] Conversely, excessively long linkers may also hinder productive ternary complex formation.[7]
Research on estrogen receptor (ER)-targeting PROTACs demonstrated a clear dependence of degradation efficacy on linker length. A 16-atom chain length was found to be optimal for ER degradation, with both shorter and longer linkers showing reduced potency.[9][10]
Table 2: Effect of PROTAC Linker Length on Performance
| Linker Characteristic | Impact on PROTAC Activity | Reference |
| Short Linker (< 4 PEG units) | Impaired binding affinity for target protein and E3 ligase due to steric repulsion. | [7][8] |
| Optimal Linker Length (e.g., 16 atoms for an ER-targeting PROTAC) | Maximal interaction between target protein and E3 ligase, leading to efficient ubiquitination and degradation. | [9][10] |
| Long Linker | Can hinder the ubiquitination of the target protein. | [7] |
Role in Drug Delivery Systems
In drug delivery systems such as liposomes and nanoparticles, PEGylation is a widely used strategy to improve their pharmacokinetic profiles. The length of the PEG linker plays a crucial role in determining the "stealth" properties of these carriers, influencing their circulation time and biodistribution.
Longer PEG chains generally provide better shielding from opsonization and uptake by the mononuclear phagocyte system, leading to prolonged circulation times.[11] However, the optimal PEG length can be application-dependent. For instance, a study on folate-conjugated liposomes for tumor-targeted drug delivery found that while there was no significant difference in cellular uptake in vitro between PEG linker lengths of 2 kDa, 5 kDa, and 10 kDa, the in vivo tumor accumulation was significantly enhanced with increasing linker length.[12] The liposomes with a 10 kDa PEG linker showed a more than 40% greater reduction in tumor size compared to those with 2 kDa or 5 kDa linkers.[12]
Conversely, another study on antibody-nanocarrier conjugates for targeting dendritic cells found that a shorter PEG linker (0.65 kDa) resulted in higher cellular uptake compared to 2 kDa and 5 kDa linkers.[13] This highlights the complexity of PEG linker effects, which can be influenced by the specific targeting ligand, nanoparticle properties, and the biological target.
Table 3: Performance Comparison of PEG Linker Lengths in Drug Delivery
| PEG Linker Length | Application | Key Performance Metrics | Reference |
| 0.65 kDa | Antibody-nanocarrier conjugates for dendritic cell targeting | Higher cellular uptake compared to 2 and 5 kDa linkers. | [13] |
| 2 kDa | Folate-conjugated liposomes | Less effective in vivo tumor accumulation and tumor size reduction compared to 10 kDa. | [12] |
| 5 kDa | Folate-conjugated liposomes | Less effective in vivo tumor accumulation and tumor size reduction compared to 10 kDa. | [12] |
| 10 kDa | Folate-conjugated liposomes | Significantly increased in vivo tumor accumulation and >40% greater tumor size reduction compared to 2 and 5 kDa linkers. | [12] |
| 30 kDa | DNA polyplexes | Nearly complete avoidance of liver uptake. | [14] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity assay [bio-protocol.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. selvita.com [selvita.com]
- 12. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabelling of nanomaterials for medical imaging and therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00384K [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
Assessing the Impact of Cy3-PEG2-SCO on Protein Function: A Comparative Guide
For researchers in drug development and various scientific fields, the precise labeling of proteins is a critical step for a multitude of downstream applications, from immunoassays to fluorescence microscopy. The choice of fluorescent label can, however, significantly influence the structural integrity and biological activity of the target protein. This guide provides a comprehensive comparison of Cy3-PEG2-SCO, a popular amine-reactive dye, with other labeling alternatives, supported by experimental data and detailed protocols to assess its impact on protein function.
Understanding this compound and its Mechanism
This compound is a fluorescent dye featuring a Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG) spacer, and a succinimidyl ester (SCO) reactive group. The SCO group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, forming a stable amide bond. The inclusion of a PEG spacer can enhance the solubility of the labeled protein and potentially reduce non-specific interactions.
The Cy3 fluorophore is known for its brightness and photostability, making it a popular choice for various fluorescence-based assays. However, the covalent attachment of any extrinsic label carries the risk of altering the protein's conformation and, consequently, its function.
Key Considerations for Protein Labeling
Before delving into comparative data, it is crucial to understand the factors that can influence the outcome of a protein labeling experiment:
-
Degree of Labeling (DOL): The ratio of dye molecules to protein molecules is a critical parameter. Over-labeling can lead to fluorescence quenching, protein aggregation, and significant loss of function.[1] Conversely, under-labeling may result in insufficient signal for detection. Optimization of the dye-to-protein molar ratio is therefore essential for every new protein and dye combination.
-
Labeling Site: Amine-reactive dyes like this compound can react with multiple lysine residues on the protein surface. The location of the label can impact function, especially if it is near an active site, binding interface, or a region critical for conformational changes.
-
Physicochemical Properties of the Dye: The size, charge, and hydrophobicity of the fluorescent dye can all influence the behavior of the labeled protein.
Comparative Analysis of this compound and Alternatives
While direct comparative studies exclusively focusing on this compound are limited, extensive research on the broader Cy dye family and other amine-reactive labels provides valuable insights.
| Feature | This compound | NHS Ester Dyes (e.g., Alexa Fluor, DyLight) | Site-Specific Labeling (e.g., Click Chemistry, HaloTag) |
| Chemistry | Amine-reactive (Lys, N-terminus) | Amine-reactive (Lys, N-terminus) | Bioorthogonal reaction at a specific, engineered site |
| Specificity | Multiple potential sites | Multiple potential sites | Single, defined site |
| Potential Impact on Function | Moderate to high, depending on DOL and labeling sites | Moderate to high, depending on DOL and labeling sites | Low, as labeling is away from functional domains |
| Ease of Use | Relatively straightforward one-step reaction | Relatively straightforward one-step reaction | More complex, requires protein engineering |
| Cost | Moderate | Varies by brand and dye | Higher, due to specialized reagents and protein modification |
Key Findings from Experimental Data:
-
Fluorescence Enhancement of Cy3: Studies have shown that the fluorescence of Cy3 can be significantly enhanced upon conjugation to a protein, a phenomenon not observed with dyes like Cy5.[1][2][3] This "protein-induced fluorescence enhancement" (PIFE) is dependent on the local environment of the dye on the protein surface and can be a useful tool for studying protein-DNA interactions.[4][5]
-
Quenching with Cy5: In contrast to Cy3, labeling with Cy5 at high dye-to-protein ratios can lead to significant fluorescence quenching.[1][2][3] This makes Cy3 a potentially better choice for applications requiring a high degree of labeling.
-
Impact on Binding Kinetics: Fluorescent labeling, in general, has been shown to affect the binding kinetics of proteins.[6] The charge and nature of the fluorescent label can influence the association and dissociation rates of protein-protein or protein-ligand interactions. Therefore, it is crucial to validate the binding properties of the labeled protein.
Experimental Protocols for Assessing Functional Impact
To rigorously assess the impact of this compound labeling on your protein of interest, a combination of structural and functional assays is recommended.
I. Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional).
-
Purification column (e.g., size-exclusion chromatography) to remove free dye.
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis or use a desalting column.
-
Reaction Setup: Adjust the protein solution to pH 8.3 using the reaction buffer.
-
Labeling Reaction: Add the desired molar excess of this compound to the protein solution while gently vortexing. A starting point is a 5-10 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and 550 nm (for Cy3).
II. Assessing Structural Integrity: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to detect changes in the secondary structure of a protein upon labeling.
Protocol:
-
Sample Preparation: Prepare samples of both the unlabeled and Cy3-labeled protein at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range for far-UV analysis (typically 190-260 nm).
-
Data Acquisition: Record the CD spectra for the unlabeled and labeled protein, as well as a buffer blank.
-
Data Analysis: Subtract the buffer blank from the protein spectra. Compare the spectra of the labeled and unlabeled protein. Significant changes in the spectral shape and intensity may indicate alterations in the secondary structure.
III. Assessing Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity and kinetics.
Protocol:
-
Ligand Immobilization: Immobilize the unlabeled protein (ligand) onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the Cy3-labeled protein (analyte) over the sensor surface. Also, inject a series of concentrations of the unlabeled protein as a control.
-
Data Acquisition: Monitor the binding response in real-time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the KD values of the labeled and unlabeled protein. A significant difference indicates that the label has affected the binding affinity.
IV. Assessing Enzymatic Activity: Kinase Assay (Example)
For enzymes, it is crucial to determine if the labeling has affected their catalytic activity. The following is a generic protocol for a kinase assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase substrate, ATP, and an appropriate buffer.
-
Enzyme Addition: Add a defined amount of either the unlabeled or the Cy3-labeled kinase to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a set period.
-
Detection: Measure the amount of product formed. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a commercially available kinase assay kit that produces a fluorescent or luminescent signal.
-
Data Analysis: Compare the activity of the labeled kinase to that of the unlabeled kinase. A significant decrease in product formation indicates that the label has inhibited the enzyme's function.
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for labeling a protein with this compound and assessing its functional impact.
Caption: Reaction scheme for amine-reactive labeling of a protein with this compound.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion
This compound is a valuable tool for fluorescently labeling proteins for a wide range of applications. Its bright and photostable nature, coupled with the benefits of a PEG spacer, makes it an attractive choice. However, as with any protein modification, it is imperative to experimentally validate that the labeling process does not adversely affect the protein's structure and function. By carefully optimizing the labeling conditions and performing the appropriate functional assays as outlined in this guide, researchers can confidently utilize this compound in their studies while minimizing the risk of experimental artifacts. When compared to alternatives, the unique fluorescence enhancement properties of Cy3 may offer advantages in certain applications, but the potential for non-specific labeling at multiple sites must be considered. For applications demanding the highest level of precision and minimal functional perturbation, site-specific labeling methods remain the gold standard.
References
Safety Operating Guide
Proper Disposal of Cy3-PEG2-SCO: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cy3-PEG2-SCO, a fluorescent dye commonly used in biomedical research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The following guidelines are based on best practices for handling cyanine dyes and similar chemical reagents.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.
Handle this compound in a well-ventilated area. Avoid the formation of dust or aerosols.
II. Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the form of the waste (solid or liquid) and the concentration of the dye. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.[1]
A. Liquid Waste (Aqueous Solutions)
For small quantities of dilute this compound solutions, such as those resulting from experimental washes or dilutions, the following procedure is generally acceptable:
-
Dilution: Further dilute the waste solution with a large volume of water (at least 20-fold). This is a common practice for disposing of small amounts of spent dyes.[2]
-
Drain Disposal: Pour the diluted solution down the drain, followed by flushing with copious amounts of water.[2] This method relies on the principle that small quantities will be sufficiently diluted in the wastewater stream.[2]
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before disposal.
Important: Do not dispose of concentrated solutions of this compound directly down the drain.[3][4]
B. Solid Waste (Powder)
Unused or expired this compound powder should be disposed of as solid chemical waste:
-
Packaging: Place the original vial or a securely sealed container with the this compound powder into a larger, labeled, and rigid container.[2]
-
Labeling: Clearly label the outer container as "Hazardous Waste" and include the chemical name ("this compound").
-
Collection: Arrange for pickup by your institution's EHS or a licensed chemical waste disposal service.
C. Contaminated Materials
Items such as pipette tips, microfuge tubes, gloves, and absorbent paper contaminated with this compound should be disposed of as solid waste:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
Labeling: Label the container as "Hazardous Waste" with the name of the chemical.
-
Disposal: Dispose of the container through your institution's chemical waste program.
III. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or involves a significant amount of powder, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, prevent the material from entering drains or waterways.[1]
-
Cleanup:
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Solid Spills: Carefully sweep or scoop up the material to avoid creating dust.
-
-
Packaging and Disposal: Place the absorbed material or powder into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. Summary of Disposal Methods
| Waste Form | Disposal Method | Key Considerations |
| Dilute Liquid Waste | Dilute and pour down the drain with copious amounts of water. | Permissible for small quantities only; check local regulations. |
| Concentrated Liquid Waste | Collect in a labeled, sealed container for chemical waste pickup. | Do not dispose down the drain. |
| Solid Powder Waste | Package in a sealed, labeled container for chemical waste pickup. | Avoid creating dust. |
| Contaminated Labware | Collect in a designated, labeled hazardous waste container. | Segregate from non-hazardous waste. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Cy3-PEG2-SCO
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals working with Cy3-PEG2-SCO. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. It is imperative to wear the appropriate protective gear to prevent skin and eye contact, as well as inhalation of the compound, which may be a powder.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from potential splashes of the compound when in solution.[1][2][3][4] |
| Face Shield | To be worn over safety goggles. | Recommended when there is a significant risk of splashing, such as during bulk handling or vortexing.[1][4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][2][5] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination.[1][2][3] |
| Respiratory Protection | Dust Mask or Respirator | N95 or higher, if handling the powder form. | Prevents inhalation of the powdered dye, which can be an irritant.[6] Use should be in accordance with your institution's respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedure
This protocol details the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Stock Solution :
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[5][9]
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the desired amount of the compound.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO, DMF) to the vial containing the powder. Do not add the powder to the solvent to minimize dust formation.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Use in Experiments :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[5]
-
-
Liquid Waste :
-
Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Do not discharge solutions containing this dye into the sewer system.[5]
-
-
Decontamination :
-
Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Final Disposal :
Experimental Workflow and Safety
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Safety Information [dharmatrading.com]
- 7. dcchemicals.com [dcchemicals.com]
- 8. Cy3-PEG2-SCO_TargetMol [targetmol.com]
- 9. flinnsci.com [flinnsci.com]
- 10. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
